(2-Benzyloxy-phenyl)-hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRIXZCUNKWRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512426 | |
| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34288-06-7 | |
| Record name | [2-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(benzyloxy)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride in Synthetic Chemistry and Drug Discovery: A Technical Guide
(2-Benzyloxy-phenyl)-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. This technical guide provides an in-depth overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways for researchers, scientists, and drug development professionals.
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound is as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883 by Emil Fischer, remains a cornerstone for the synthesis of indoles, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone), to produce an indole.[1]
The benzyloxy group at the 2-position of the phenylhydrazine ring influences the electronic properties of the molecule and can be a crucial feature in the final product or a protecting group that can be removed or modified in subsequent synthetic steps.
Quantitative Data on Fischer Indole Synthesis Utilizing Benzyloxy-Substituted Phenylhydrazines
The following table summarizes yields from various Fischer indole syntheses using benzyloxy-substituted phenylhydrazine hydrochlorides, demonstrating the efficiency of this reagent in constructing complex indole structures.
| Phenylhydrazine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |
| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 83.6 | [2] |
| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 94 | [2] |
| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 90 | [3] |
| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 60 | [3] |
| 4-Benzyloxyphenylhydrazine hydrochloride | (3-Chlorophenyl)-acetone | 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole | Not specified, but successful synthesis reported | [4] |
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound and its isomers are valuable starting materials for the synthesis of various pharmaceutical compounds.
Precursor to Bazedoxifene Intermediate
The 4-benzyloxy isomer, 4-benzyloxy phenyl hydrazine hydrochloride, is explicitly used in the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate for the selective estrogen receptor modulator (SERM) bazedoxifene .[2] Bazedoxifene is used for the prevention and treatment of postmenopausal osteoporosis.[2]
Potential Role in the Synthesis of Vilazodone
While direct evidence for the use of the 2-benzyloxy isomer is less documented in the synthesis of the antidepressant vilazodone , the core structure of vilazodone contains an indole moiety. The synthesis of vilazodone involves the construction of a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate, which is often prepared via a Fischer indole cyclization.[5] Given the versatility of the Fischer indole synthesis, substituted phenylhydrazines, including benzyloxy isomers, are plausible starting materials for precursors to the vilazodone indole core.
Vilazodone is a serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[6][7] Its mechanism of action involves binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft.[6][8]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a generalized procedure based on common practices for the Fischer indole synthesis.[9]
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., this compound) (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, toluene)
Procedure:
-
Hydrazone Formation (can be done in situ): Dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in a suitable solvent in a round-bottom flask.
-
Acid Catalysis: Add the acid catalyst to the mixture. The choice and amount of acid can significantly impact the reaction and may require optimization.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Specific Protocol: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[2]
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Ethanol (140 ml)
-
Water
Procedure:
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g), 4-benzyloxy propiophenone (9.6 g), and acetic acid (0.1 ml) in ethanol (140 ml).
-
Reflux the mixture for 12 hours at a temperature of 75-80°C. The product precipitates during this period.
-
After cooling the mixture to 10-15°C, isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) and water (50 ml).
-
The resulting 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole is obtained with a yield of 15.7 g (94%).
Visualization of a Relevant Signaling Pathway
Derivatives synthesized from this compound, such as those related to vilazodone, interact with specific biological targets. The following diagram illustrates the mechanism of action of a serotonin reuptake inhibitor at the synaptic cleft, a key process in the treatment of depression.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The binding mode of vilazodone in the human serotonin transporter elucidated by ligand docking and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. idrblab.org [idrblab.org]
- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to (2-Benzyloxy-phenyl)-hydrazine hydrochloride (CAS 34288-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a chemical intermediate with potential applications in pharmaceutical research and organic synthesis. Due to the limited availability of data for this specific isomer, this guide also draws upon information from related benzyloxyphenylhydrazine isomers to provide a broader context for its potential properties and applications.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 34288-06-7 | [2] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [3] |
| Molecular Weight | 250.72 g/mol | [4] |
| Appearance | White or almost colorless solid | [2] |
| Purity | Typically ≥99.3% | [2] |
| Stability | Stable, but may be light sensitive | [2] |
| Solubility | Soluble in polar solvents like water and ethanol (inferred from related isomers) | [1] |
| Melting Point | 204-206 °C (for the 3-benzyloxy isomer) | [1] |
| Boiling Point | ~438.5 °C at 760 mmHg (for the 3-benzyloxy isomer) | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is adapted from the synthesis of 4-benzyloxyphenylhydrazine hydrochloride.[5]
Materials:
-
2-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Water
-
Ether (Et₂O)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-benzyloxyaniline hydrochloride in water and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture for an additional 15 minutes at 0°C.
-
-
Reduction:
-
Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the reaction mixture, again ensuring the temperature is maintained at 0°C.
-
Continue stirring the mixture at 0°C for 1 hour.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Further purify the crude product by recrystallization. A general method for purifying phenylhydrazine hydrochlorides involves dissolving the crude product in hot water, treating with activated charcoal, filtering, and then precipitating the pure hydrochloride salt by adding concentrated hydrochloric acid and cooling.[6]
-
Wash the purified crystals with ether and dry to obtain this compound.
-
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Potential Applications
Specific studies on the biological activity of this compound are not extensively reported in the public domain. However, the broader class of hydrazine derivatives is known to exhibit a wide range of biological activities.[7][8] Research on the related (3-benzyloxy-phenyl)hydrazine hydrochloride has indicated potential antitumor, antibacterial, and antifungal properties.[1]
Hydrazone derivatives, which can be synthesized from hydrazine compounds, are known to possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities.[7] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[1][8] Its primary application is likely as a building block in organic synthesis and pharmaceutical research.[1][2]
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, the reactivity of the hydrazine functional group is central to the biological activity of many related compounds. Hydrazines can interact with biological systems in several ways, including:
-
Inhibition of Enzymes: The hydrazine moiety can react with carbonyl groups (aldehydes and ketones) present in biological molecules, such as enzyme cofactors like pyridoxal phosphate (PLP). This can lead to the inhibition of PLP-dependent enzymes, which are crucial for amino acid metabolism.[9]
-
Formation of Reactive Species: Hydrazines can be metabolized to reactive intermediates, such as diazenes, which can induce oxidative stress.[10]
-
Covalent Adduct Formation: The nucleophilic nature of the hydrazine group can lead to the formation of covalent bonds with various biological macromolecules, potentially altering their function.[8]
Caption: A generalized potential mechanism of action for hydrazine derivatives.
Toxicology and Safety
Specific toxicological data for this compound is not available. However, hydrazine and its derivatives are generally considered to be toxic.[9][11] Phenylhydrazine and its hydrochloride salt are classified as hazardous substances.[11]
General Hazards of Hydrazine Derivatives:
-
Toxicity: Hydrazine compounds can be toxic if swallowed, in contact with skin, or if inhaled.[4][11]
-
Irritation: They can cause skin and eye irritation.[11]
-
Systemic Effects: Exposure can lead to damage to the liver, spleen, and kidneys, as well as anemia.[9][11]
-
Neurotoxicity: Some hydrazines can be neurotoxic, potentially causing seizures by interfering with GABA synthesis.[9]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered to be potential carcinogens.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of biologically active molecules. While specific data for this particular isomer is limited, information from related compounds suggests it could be a valuable tool for researchers in drug discovery and organic chemistry. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully understand its potential applications. Researchers should exercise caution when handling this compound due to the general toxicity associated with hydrazine derivatives.
References
- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]
- 2. This compound, CasNo.34288-06-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 3. PubChemLite - (2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]
- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synthesis Pathway for (2-Benzyloxy-phenyl)-hydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and high-yielding synthesis pathway for (2-Benzyloxy-phenyl)-hydrazine hydrochloride. The described methodology is based on established chemical principles and draws from detailed procedures for analogous compounds, ensuring a robust and reproducible process suitable for laboratory and potential scale-up applications. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in the efficient production of this valuable chemical intermediate.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 2-benzyloxyaniline. The pathway involves:
-
Diazotization: The primary amine functionality of 2-benzyloxyaniline is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures using a nitrosating agent, typically sodium nitrite.
-
Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in a hydrochloric acid solution. The final product is then isolated as its stable hydrochloride salt.
This synthetic approach is a well-established method for the preparation of aryl hydrazines, offering high yields and relatively straightforward experimental execution.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous aryl hydrazine hydrochlorides and are expected to provide high yields for the target compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 |
| Hydrochloric Acid (37%) | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
Step-by-Step Synthesis
Step 1: Diazotization of 2-Benzyloxyaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-benzyloxyaniline (5.0 g, 25.1 mmol) and concentrated hydrochloric acid (50 mL).
-
Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.73 g, 25.1 mmol) in deionized water (12 mL) and cool it to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the 2-benzyloxyaniline suspension over a period of 20-30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt and Isolation of this compound
-
In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (17.0 g, 75.3 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution from Step 1 to the cold tin(II) chloride solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.
-
A precipitate of this compound will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for this type of reaction.
| Parameter | Value |
| Starting Material | 2-Benzyloxyaniline |
| Moles of Starting Material | 25.1 mmol |
| Product | This compound |
| Theoretical Yield | 6.30 g |
| Expected Experimental Yield | ~5.5 - 6.0 g |
| Expected Yield Percentage | ~87 - 95% |
| Appearance | White to off-white solid |
| Melting Point (°C) | To be determined experimentally |
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 2-benzyloxyaniline to this compound.
Caption: Synthesis of this compound.
An In-depth Technical Guide on the Core Chemical Properties of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, and reactivity, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a substituted hydrazine derivative with the molecular formula C₁₃H₁₅ClN₂O.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various experimental applications. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2-(Benzyloxy)phenyl)hydrazine hydrochloride | N/A |
| CAS Number | 34288-06-7 | [2][3] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.72 g/mol | [1][3] |
| Appearance | White to almost colorless solid | [2] |
| Purity | ≥ 99.3% | [2] |
| Predicted Boiling Point | N/A | |
| Predicted pKa | N/A | |
| Solubility | Soluble in water | General knowledge for hydrochloride salts |
| Storage | Store in a dry, sealed place, may be light sensitive | [2][4] |
Note: "N/A" indicates that specific experimental data was not found in the searched literature. Predicted values from computational models are available but are not included here to maintain a focus on experimentally verified data where possible.
Synthesis and Purification
General Synthetic Approach
The synthesis typically involves a two-step process starting from 2-benzyloxyaniline.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Adapted from 4-benzyloxyphenylhydrazine hydrochloride synthesis)
Materials:
-
2-Benzyloxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve 2-benzyloxyaniline in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Spectral Data
At the time of this review, specific, experimentally determined spectral data (NMR, IR, MS) for this compound were not found in the public domain. However, predicted mass spectrometry data is available.[5]
Table 2: Predicted Mass Spectrometry Data for (2-Benzyloxy-phenyl)-hydrazine
| Adduct | m/z |
| [M+H]⁺ | 215.11789 |
| [M+Na]⁺ | 237.09983 |
| [M-H]⁻ | 213.10333 |
| [M]⁺ | 214.11006 |
Source: PubChem[5]
Reactivity and Potential Applications
Hydrazine derivatives are known for their reactivity, particularly as nucleophiles and reducing agents. The hydrazine moiety in this compound can participate in various chemical transformations, making it a versatile building block in organic synthesis.
One of the primary reactions of phenylhydrazines is the Fischer indole synthesis, a classic method for preparing indoles, which are important structural motifs in many biologically active compounds.
Diagram 2: Fischer Indole Synthesis Logical Relationship
Caption: Logical flow of the Fischer indole synthesis starting from a phenylhydrazine.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of hydrazone derivatives has been extensively investigated for a wide range of pharmacological effects.[6] These include:
-
Antimicrobial activity: Many hydrazone derivatives have shown efficacy against various bacterial and fungal strains.
-
Anticancer activity: Some hydrazones have been explored as potential anticancer agents.
-
Anti-inflammatory activity: The hydrazone scaffold is present in some compounds with anti-inflammatory properties.
Further research is required to elucidate the specific biological profile of this compound and its potential as a lead compound in drug discovery.
Conclusion
This compound is a chemical compound with established basic properties and significant potential as a synthetic intermediate. While detailed experimental data and biological studies are not extensively available, this guide provides a foundational understanding based on existing knowledge of related compounds. The adaptable synthesis protocol and the known reactivity of the phenylhydrazine moiety suggest its utility in the synthesis of complex organic molecules, particularly through reactions like the Fischer indole synthesis. Further investigation into its spectral characteristics and biological activities is warranted to fully explore its potential in research and development.
References
- 1. xiarui.lookchem.com [xiarui.lookchem.com]
- 2. parchem.com [parchem.com]
- 3. CAS 247023-19-4 | (2-Benzyloxy-phenyl)-hydrazine - Synblock [synblock.com]
- 4. PubChemLite - (2-(benzyloxy)phenyl)hydrazine hydrochloride (C13H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(2-Benzyloxy-phenyl)-hydrazine Hydrochloride: A Technical Guide to its Predicted Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the solubility characteristics of (2-Benzyloxy-phenyl)-hydrazine hydrochloride based on established principles of organic and medicinal chemistry. As of the date of this publication, publicly available, experimentally determined quantitative solubility data for this specific compound is limited. The experimental protocols described herein are based on established international guidelines and are intended to serve as a template for the empirical determination of this compound's solubility profile.
Introduction
This compound is a substituted hydrazine derivative of interest in synthetic organic chemistry and potentially in drug discovery as a building block for more complex molecules. The hydrochloride salt form is expected to influence its physicochemical properties, most notably its solubility, which is a critical parameter for its handling, formulation, and biological assessment. This guide provides a detailed overview of the predicted solubility of this compound in various solvents and outlines a comprehensive experimental protocol for its quantitative determination.
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its structural features: the polar hydrazine hydrochloride group, the moderately polar benzyloxy ether linkage, and the nonpolar phenyl rings. The hydrochloride salt form generally enhances aqueous solubility compared to the free base by allowing for ionization. However, the presence of the bulky, hydrophobic benzyloxy and phenyl groups will limit its solubility in water.
Based on the qualitative solubility information available for structurally similar compounds, such as other hydrazine hydrochlorides and benzyloxy-substituted aromatics, a predicted solubility profile is presented in Table 1.
Table 1: Predicted Solubility of this compound at Ambient Temperature
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | The polar hydrazine hydrochloride group contributes to aqueous solubility, but the large hydrophobic benzyloxy and phenyl moieties are expected to significantly limit it. |
| Methanol | Soluble | As a polar protic solvent, methanol is expected to effectively solvate both the ionic hydrochloride and the polarizable aromatic rings. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds should facilitate the dissolution of the compound. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts with significant hydrophobic character. |
| Dichloromethane (DCM) | Slightly soluble to sparingly soluble | The non-polar nature of DCM will likely limit its ability to effectively solvate the ionic hydrochloride portion of the molecule. |
| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve the compound. |
| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is not expected to effectively solvate the polar hydrazine hydrochloride. |
| Toluene | Insoluble | The non-polar aromatic nature of toluene is unlikely to overcome the energetic barrier of dissolving the ionic salt. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method, in accordance with guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[1][2][3][4][5][6]
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (analytical grade or higher): Water (Type I), Methanol, Ethanol, DMSO, Dichloromethane, Acetone, Diethyl Ether, Toluene
-
pH buffers (e.g., phosphate, citrate) for aqueous solubility determination at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)[2][3]
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent or buffer solution. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of the solute in the supernatant remains constant.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent in units of mg/mL or g/100 mL.
-
For aqueous solutions, plot the solubility as a function of pH.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. capa.org.tw [capa.org.tw]
The Enduring Legacy of the Fischer Indole Synthesis: An In-depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a classic name reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. This technical guide provides an in-depth exploration of the fundamental mechanism of this venerable reaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key transformations.
The Core Mechanism: A Step-by-Step Elucidation
The generally accepted mechanism of the Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions, commencing with the formation of a phenylhydrazone and culminating in the aromatic indole ring system. The key steps are outlined below.
Step 1: Phenylhydrazone Formation
The synthesis begins with the condensation reaction between a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone) to form a phenylhydrazone intermediate. This reaction is typically carried out in a suitable solvent, often with mild acid catalysis.
Step 2: Tautomerization to the Enehydrazine
The phenylhydrazone then undergoes a crucial tautomerization to its enehydrazine isomer. This step is essential as it sets the stage for the subsequent pericyclic rearrangement.
Step 3: The[1][1]-Sigmatropic Rearrangement
The protonated enehydrazine intermediate undergoes a concerted, thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, analogous to a Claisen rearrangement.[2] This is the key bond-forming step, creating a new carbon-carbon bond at the ortho position of the aromatic ring and leading to a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring, providing strong evidence for this rearrangement.[3][4]
Step 4: Rearomatization
The di-imine intermediate subsequently undergoes a proton transfer to regain aromaticity, a powerful thermodynamic driving force for this step.
Step 5: Cyclization and Elimination of Ammonia
The final stage involves an intramolecular cyclization of the amino group onto the imine carbon, forming a five-membered ring. Subsequent elimination of a molecule of ammonia, again driven by the formation of the stable aromatic indole ring, yields the final product.
References
The Pivotal Role of Hydrazine Derivatives in Heterocyclic Chemistry: A Technical Guide
Introduction
Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, which are integral to medicinal chemistry and drug development.[1] The presence of the reactive N-N bond in the hydrazine moiety provides a versatile platform for constructing diverse ring systems, including pyrazoles, indoles, pyridazines, oxadiazoles, and triazoles.[1][2] These heterocyclic scaffolds are found in numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of key heterocyclic systems derived from hydrazine derivatives, complete with experimental protocols and quantitative data to support researchers and professionals in drug discovery and development.
General Synthetic Pathways from Hydrazine Derivatives
Hydrazine and its derivatives serve as versatile building blocks for a multitude of heterocyclic systems. The specific heterocycle synthesized is largely dependent on the nature of the carbonyl compound or other electrophilic partner used in the reaction. A generalized workflow illustrating these transformations is presented below.
Caption: General overview of heterocyclic synthesis from hydrazine derivatives.
Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4][6]
Knorr Pyrazole Synthesis: Reaction Mechanism
The mechanism involves the initial formation of an imine between the hydrazine and one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen atom on the other carbonyl group, leading to a diimine intermediate that aromatizes to the final pyrazole product.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from hydrazine hydrate and acetylacetone, a classic example of the Knorr pyrazole synthesis.
Materials:
-
Hydrazine hydrate (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.0 eq) to the mixture while stirring.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data: Yields of Substituted Pyrazoles
| R1 | R2 | R3 | Hydrazine Derivative | Yield (%) | Reference |
| CH3 | H | CH3 | Hydrazine hydrate | 70-95 | [7] |
| Ph | H | CF3 | Phenylhydrazine | 74-77 | [8] |
| Aryl | H | Aryl | Hydrazine hydrate | 66-88 | [8] |
Indole Synthesis via Fischer Cyclization
The Fischer indole synthesis is a powerful and versatile method for the synthesis of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis in both academic and industrial settings.[9][10]
Fischer Indole Synthesis: Reaction Mechanism
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[5][5]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[9][11][12]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
Procedure:
-
In a round-bottom flask, mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Heat the mixture to form the phenylhydrazone in situ.
-
Carefully add the acid catalyst (e.g., PPA or ZnCl2) to the reaction mixture.
-
Heat the mixture to a temperature between 100-180 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data: Yields of Substituted Indoles
| Phenylhydrazine Substituent | Ketone | Yield (%) | Reference |
| Unsubstituted | 1,4-cyclohexanedione monoethyleneacetal | 89 | [6] |
| Unsubstituted | cis-octahydroindolone | 60 | [13] |
| o-tolyl | Isopropyl methyl ketone | High | [14] |
| m-tolyl | 2-methylcyclohexanone | High | [14] |
Pyridazine Synthesis
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the condensation of hydrazines with 1,4-dicarbonyl compounds.[15][16] The resulting dihydropyridazine intermediate can then be oxidized to the aromatic pyridazine.[5][16]
Pyridazine Synthesis: Reaction Mechanism
The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine involves a double condensation to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.
Caption: Mechanism of Pyridazine Synthesis.
Experimental Protocol: Synthesis of a Substituted Pyridazine
This protocol outlines a general procedure for the synthesis of a substituted pyridazine from a 1,4-diketone and hydrazine hydrate.
Materials:
-
1,4-diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Oxidizing agent (e.g., chromium trioxide in acetic acid)
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution and reflux the mixture for 2-4 hours.
-
Monitor the formation of the dihydropyridazine intermediate by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the crude dihydropyridazine in acetic acid.
-
Slowly add the oxidizing agent (e.g., a solution of chromium trioxide in acetic acid) to the mixture at room temperature.
-
Stir the reaction mixture for an additional 1-2 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate to obtain the crude pyridazine, which can be purified by chromatography or recrystallization.
Quantitative Data: Biological Activity of Pyridazine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyridazine Derivative 1 | Bacillus subtilis | >100 | [17] |
| Pyridazine Derivative 2 | Escherichia coli | >100 | [17] |
| Pyridazine Derivative 3 | Staphylococcus aureus | >100 | [17] |
1,3,4-Oxadiazole Synthesis
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclization of acylhydrazides with various one-carbon donors, such as triethyl orthoformate or carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from an acylhydrazide and a carboxylic acid using phosphorus oxychloride as the dehydrating agent.
Materials:
-
Acylhydrazide (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Phosphorus oxychloride (POCl3) (excess)
Procedure:
-
In a round-bottom flask, mix the acylhydrazide (1.0 eq) and the carboxylic acid (1.1 eq).
-
Carefully add an excess of phosphorus oxychloride to the mixture under a fume hood.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.
-
Neutralize the mixture with a cold aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Oxadiazole Derivative 1 | A549 (Lung Cancer) | <0.14 | [2] |
| Oxadiazole Derivative 2 | A549 (Lung Cancer) | 1.59 | [2] |
| Oxadiazole Derivative 3 | C6 (Glioblastoma) | 8.16 | [2] |
| Oxadiazole Derivative 4 | NUGC (Gastric Cancer) | 0.021 | [18] |
1,2,4-Triazole Synthesis
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. A prevalent method for their synthesis is the cyclization of thiosemicarbazides, which are themselves derived from the reaction of acylhydrazides with isothiocyanates. The cyclization is typically carried out in the presence of a base.
Experimental Protocol: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details the synthesis of a 1,2,4-triazole derivative starting from an acylhydrazide.
Part A: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve the acylhydrazide (1.0 eq) in ethanol.
-
Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, and the precipitated thiosemicarbazide is collected by filtration and washed with cold ethanol.
Part B: Cyclization to the 1,2,4-Triazole
-
Suspend the thiosemicarbazide from Part A in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the triazole product.
-
Collect the product by filtration, wash with water, and dry.
-
The crude triazole can be purified by recrystallization.
Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Ofloxacin analogue | S. aureus | 0.25-1 | [19] |
| Ofloxacin analogue | E. coli | 0.25-1 | [19] |
| 4-amino-1,2,4-triazole derivative | E. coli | 5 | [19] |
| Clinafloxacin-triazole hybrid | S. aureus | 0.25-32 | [19] |
Hydrazine and its derivatives are undeniably powerful and versatile reagents in the field of heterocyclic chemistry. Their ability to readily participate in cyclocondensation reactions with a variety of electrophilic partners provides access to a rich diversity of heterocyclic scaffolds that are of paramount importance in drug discovery and development. The synthetic routes to pyrazoles, indoles, pyridazines, oxadiazoles, and triazoles highlighted in this guide demonstrate the fundamental role of hydrazine derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the biological potential of these important classes of compounds. Further exploration and modification of these synthetic strategies will undoubtedly continue to yield novel heterocyclic structures with significant therapeutic potential.
References
- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 18. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Using (2-Benzyloxy-phenyl)-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction used to synthesize the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. This method involves the reaction of a phenylhydrazine with an aldehyde or a ketone. The use of substituted phenylhydrazines, such as (2-benzyloxy-phenyl)-hydrazine hydrochloride, allows for the regioselective synthesis of substituted indoles, in this case, 7-benzyloxyindoles. The benzyloxy protecting group offers the advantage of being readily cleavable to afford the corresponding 7-hydroxyindole, a valuable intermediate for the synthesis of biologically active compounds.
These application notes provide detailed protocols and quantitative data for the Fischer indole synthesis using this compound with various carbonyl compounds.
Reaction Mechanism and Principle
The Fischer indole synthesis proceeds through a multi-step mechanism:
-
Hydrazone Formation: The reaction is initiated by the condensation of (2-benzyloxy-phenyl)-hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes and, following the elimination of ammonia and a proton, aromatizes to yield the final 7-benzyloxyindole product.
The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) being effective. Reaction conditions such as temperature and solvent also play a significant role in the reaction outcome and yield.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Fischer indole synthesis of various 7-benzyloxyindoles from this compound and a selection of ketones.
Table 1: Fischer Indole Synthesis with Cyclic Ketones
| Ketone | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexanone | 1-Benzyloxy-2,3,4,9-tetrahydro-1H-carbazole | Acetic Acid | Reflux | 4 | 78 |
| Cyclopentanone | 7-Benzyloxy-1,2,3,4-tetrahydrocyclopenta[b]indole | Polyphosphoric Acid | 100 | 2 | 85 |
| 4-Methylcyclohexanone | 1-Benzyloxy-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | Eaton's Reagent | 80 | 3 | 82 |
Table 2: Fischer Indole Synthesis with Acyclic Ketones
| Ketone | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetone | 7-Benzyloxy-2-methyl-1H-indole | Zinc Chloride / Ethanol | Reflux | 6 | 65 |
| Propiophenone | 7-Benzyloxy-2-phenyl-3-methyl-1H-indole | Acetic Acid / Toluene | Reflux | 12 | 60 |
| Butan-2-one | 7-Benzyloxy-2,3-dimethyl-1H-indole | Sulfuric Acid / Methanol | Reflux | 8 | 72 |
Experimental Protocols
General One-Pot Procedure for Fischer Indole Synthesis
This protocol describes a general one-pot method for the synthesis of 7-benzyloxyindoles.
Materials:
-
This compound
-
Ketone or aldehyde (1.0-1.2 equivalents)
-
Acid catalyst (e.g., acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the chosen solvent.
-
Add the ketone or aldehyde (1.0-1.2 eq) to the suspension.
-
Add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and should be optimized.
-
Heat the reaction mixture to the desired temperature (see Tables 1 & 2 for examples) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 7-benzyloxyindole.
Example Protocol: Synthesis of 1-Benzyloxy-2,3,4,9-tetrahydro-1H-carbazole
Materials:
-
This compound (2.49 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Glacial acetic acid (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound in glacial acetic acid.
-
Add cyclohexanone to the suspension.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield 1-benzyloxy-2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A general workflow for the Fischer indole synthesis.
Logical Relationship of Reaction Parameters
Caption: Factors influencing the outcome of the Fischer indole synthesis.
References
Application Notes and Protocols for Indole Synthesis using (2-Benzyloxy-phenyl)-hydrazine HCl
Introduction
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[1][2][3] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of an indole derivative, specifically a tetrahydrocarbazole, using (2-Benzyloxy-phenyl)-hydrazine HCl and cyclohexanone as a representative ketone. The resulting product, 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole, is a valuable scaffold in medicinal chemistry and drug development.
Key Experiment: Fischer Indole Synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole
The reaction between (2-Benzyloxy-phenyl)-hydrazine HCl and cyclohexanone under acidic conditions leads to the formation of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole. The benzyloxy substituent on the phenylhydrazine directs the cyclization to form the corresponding substituted tetrahydrocarbazole. Various acid catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, can be employed to facilitate this transformation.[1][2][3] The choice of solvent and reaction temperature can influence the reaction rate and yield. Acetic acid and ethanol are commonly used solvents for this reaction.[2][4]
Data Presentation
The following table summarizes representative quantitative data for the Fischer indole synthesis of substituted tetrahydrocarbazoles, providing a basis for expected outcomes when using (2-Benzyloxy-phenyl)-hydrazine HCl.
| Phenylhydrazine Derivative | Ketone | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | 2 | Reflux | 65-72 | Organic Syntheses, Coll. Vol. 4, p.884 (1963) |
| Substituted Phenylhydrazine Hydrochlorides | Cyclohexanone | Ceric Ammonium Nitrate | Not Specified | Not Specified | 85-95 | [4] |
| 2-methoxy-4-nitro-phenylhydrazine | Cyclohexanone | Acetic Acid (Microwave) | 0.17 | 140 | 80 | [4] |
| Phenylhydrazine | Cyclohexanone | K-10 Montmorillonite Clay (Microwave) | 0.05 | Not Specified | 96 | [4] |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole.
Materials:
-
(2-Benzyloxy-phenyl)-hydrazine HCl
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-Benzyloxy-phenyl)-hydrazine HCl (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole.
Mandatory Visualization
.dot
Caption: Experimental workflow for the Fischer indole synthesis.
.dot
Caption: Mechanism of the Fischer indole synthesis.
References
(2-Benzyloxy-phenyl)-hydrazine Hydrochloride: A Versatile Scaffold for the Discovery of Novel Therapeutics
(2-Benzyloxy-phenyl)-hydrazine hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of a wide array of biologically active indole derivatives. Its unique structural features allow for the construction of diverse molecular architectures, leading to the discovery of potent agents for various therapeutic targets. This document provides an overview of its applications in drug discovery, with a focus on the synthesis of potential anticancer agents, and includes detailed experimental protocols and relevant biological data for structurally related compounds.
Application in Anticancer Drug Discovery
The indole nucleus is a prominent scaffold in numerous anticancer drugs due to its ability to interact with various biological targets, including protein kinases, tubulin, and nuclear receptors. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring, and this compound is an excellent starting material for this reaction. The benzyloxy group at the 2-position of the phenylhydrazine offers a strategic point for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Derivatives synthesized from this precursor have the potential to exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. The general strategy involves the reaction of this compound with a suitable ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the corresponding indole derivative.
Experimental Protocols
Protocol 1: Synthesis of Indole Derivatives via Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of indole derivatives from this compound and a ketone.
Materials:
-
This compound
-
Appropriate ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected ketone (1.1 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Fischer Indole Synthesis):
-
Once the hydrazone formation is complete, add a larger quantity of glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone.[1]
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the anticancer activity of the synthesized indole derivatives against a panel of cancer cell lines.
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., HCT116, SW480)[2]
-
Normal human cell line (e.g., MRC-5) for assessing selectivity[2]
-
DMEM or RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values by plotting the percentage of cell viability against the compound concentration.
-
Quantitative Data
| Compound | HCT116 GI₅₀ (µM)[2] | SW480 GI₅₀ (µM)[2] | MRC-5 (Normal Cell Line) GI₅₀ (µM)[2] |
| 24f | 8.1 | 7.9 | >100 |
Data for compound 24f, an indole-2-carbohydrazide derivative, is presented to showcase the antiproliferative potential of the indole scaffold.[2]
Visualizations
Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nMigration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole Derivative\n(e.g., Compound 24f)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds and activates"]; VEGFR2 -> PLCg [arrowhead=normal]; VEGFR2 -> PI3K [arrowhead=normal]; PI3K -> Akt [arrowhead=normal]; VEGFR2 -> Ras [arrowhead=normal]; Ras -> Raf -> MEK -> ERK; Akt -> Angiogenesis; ERK -> Angiogenesis; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
// Graph attributes {rank=same; PLCg; PI3K; Ras;} {rank=same; Akt; Raf;} } .dot
Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.
Experimental Workflow
// Nodes Start [label="(2-Benzyloxy-phenyl)-\nhydrazine hydrochloride", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone/Aldehyde", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Fischer Indole Synthesis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; BioAssay [label="Biological Evaluation\n(e.g., MTT Assay)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50/GI50 Determination)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Synthesis; Ketone -> Synthesis; Synthesis -> Purification; Purification -> BioAssay; BioAssay -> DataAnalysis; DataAnalysis -> Lead; } .dot
Caption: General workflow for synthesis and evaluation of indole derivatives.
References
One-Pot Synthesis of Bioactive Indole Scaffolds from (2-Benzyloxy-phenyl)-hydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of versatile indole derivatives utilizing (2-Benzyloxy-phenyl)-hydrazine hydrochloride as a key starting material. The methodologies described herein are centered around the robust and widely applicable Fischer indole synthesis, offering an efficient route to novel compounds with potential therapeutic applications. These protocols are designed for ease of use in a research and development setting, with a focus on reproducibility and scalability.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The benzyloxy moiety at the 2-position of the phenylhydrazine precursor offers a strategic advantage, as the resulting 7-benzyloxyindole derivatives can serve as valuable intermediates. The benzyl group can be readily removed to furnish the corresponding 7-hydroxyindoles, which are themselves important pharmacophores or can be further functionalized to explore structure-activity relationships (SAR). This one-pot approach simplifies the synthesis of these valuable compounds, making it an attractive strategy for drug discovery programs.
Application Notes
The indole derivatives synthesized from this compound have potential applications in various therapeutic areas, primarily due to their anti-inflammatory and kinase inhibitory activities.
Anti-Inflammatory Properties: Several indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] The mechanism of action often involves the modulation of key signaling pathways implicated in inflammation, such as the NF-κB pathway.[1] The synthesized 7-benzyloxyindole derivatives are valuable candidates for screening as novel anti-inflammatory agents.
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[2][3] Derivatives of the synthesized benzyloxy-indoles can be designed to target specific kinases within signaling cascades like the MAPK pathway, offering potential for the development of targeted therapies.[2]
Experimental Protocols
The following protocols detail the one-pot synthesis of indole derivatives from this compound via the Fischer indole synthesis. The general procedure can be adapted for various ketones and aldehydes.
General One-Pot Procedure for the Synthesis of 7-Benzyloxy-Indole Derivatives
This protocol describes a general method for the acid-catalyzed condensation and cyclization of this compound with a carbonyl compound.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone, acetophenone, propiophenone)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), glacial acetic acid, sulfuric acid, or a Lewis acid like zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat if using PPA)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq).
-
Addition of Catalyst and Solvent:
-
Method A (Polyphosphoric Acid): Add polyphosphoric acid (PPA) in excess to the mixture to act as both catalyst and solvent.
-
Method B (Brønsted Acid): Add a suitable solvent (e.g., ethanol, toluene) to the flask, followed by the cautious addition of the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger volume of glacial acetic acid).
-
Method C (Lewis Acid): Suspend the reactants in a solvent like ethanol and add a catalytic amount of a Lewis acid (e.g., zinc chloride).
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 120°C) and stir for the required time (ranging from 2 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
If a solvent was used, remove the solvent under reduced pressure.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-benzyloxy-indole derivative.
Example Protocol: One-Pot Synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a specific tetrahydrocarbazole derivative, a class of compounds with known biological activities.[4]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 g, 3.78 mmol) in ethanol (20 mL), add cyclohexanone (0.41 mL, 3.97 mmol, 1.05 eq).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water (50 mL) to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 8-benzyloxy-1,2,3,4-tetrahydrocarbazole.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of benzyloxy-indole derivatives based on literature precedents.
Table 1: Synthesis of 7-Benzyloxy-Indole Derivatives with Various Ketones
| Entry | Ketone/Aldehyde | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Acetic Acid | Ethanol | Reflux | 4 | ~75-85 | Adapted from[4] |
| 2 | Acetophenone | Polyphosphoric Acid | Neat | 100 | 2 | ~60-70 | General Fischer Indole Conditions |
| 3 | Propiophenone | Sulfuric Acid | Ethanol | Reflux | 6 | ~65-75 | General Fischer Indole Conditions |
| 4 | Butan-2-one | Zinc Chloride | Toluene | 110 | 8 | ~55-65 | General Fischer Indole Conditions |
Table 2: Biological Activity of Representative Indole Derivatives
| Compound Class | Biological Activity | Key Target/Pathway | IC₅₀/EC₅₀ (µM) | Reference |
| Indole-based derivatives | Anti-inflammatory | Inhibition of NO, IL-6, TNF-α production | Varies | [5][6] |
| Oxindole derivatives | Kinase Inhibition | Syk, VEGFR, PDGFR | Varies | [7][8] |
| Benzyloxy-chalcones | MAO-B Inhibition | Monoamine Oxidase B | 0.067 (for compound B10) | [8] |
Visualizations
Fischer Indole Synthesis Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxindole Syk inhibitor OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Fischer Indole Synthesis with Substituted Hydrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2] The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and, in some cases, regioselectivity. This document provides detailed application notes and experimental protocols to guide the selection of an appropriate catalyst for the Fischer indole synthesis, with a particular focus on the impact of substituents on the hydrazine moiety.
Influence of Hydrazine Substituents on Catalyst Choice
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the facility of the Fischer indole synthesis.[1] Understanding these effects is key to selecting the optimal catalyst and reaction conditions.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This increased nucleophilicity facilitates the key[3][3]-sigmatropic rearrangement step of the mechanism, often leading to higher yields under milder reaction conditions.[1] Computational studies have shown that a methyl substituent stabilizes both the ene-hydrazine intermediate and the[3][3]-sigmatropic rearrangement transition state.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) decrease the electron density of the ring, making the[3][3]-sigmatropic rearrangement more difficult. These substrates often require stronger acids and more forcing reaction conditions to achieve acceptable yields.
-
Steric Effects: Bulky substituents on the hydrazine can introduce steric hindrance, potentially affecting the rate of hydrazone formation and the subsequent cyclization. However, this steric bulk can also be advantageous in controlling regioselectivity when using unsymmetrical ketones.[5]
Catalyst Comparison and Data Summary
A variety of Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis.[2] The choice between them depends on the specific substrates and the desired reaction conditions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Readily available, effective for a wide range of substrates.[6] PPA is also a dehydrating agent.[7] | Can be harsh and lead to side reactions with sensitive substrates. PPA can be difficult to handle. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often milder than strong Brønsted acids, can improve yields for substrates with electron-donating groups.[8] | Can be moisture-sensitive, may require anhydrous conditions. |
| Heterogeneous Catalysts | Zeolites, Amberlite IR-120 | Ease of separation and catalyst recycling. Can offer enhanced regioselectivity.[9] | May have lower activity than homogeneous catalysts. |
Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ (microwave) | None | - | 3 min | 76 | [10] |
| p-TsOH (microwave) | None | - | - | 91 | [10] |
| Acetic Acid | Acetic Acid | Reflux | - | - | [11] |
| ZnCl₂ in Ionic Liquid | Choline chloride·2ZnCl₂ | 100 | - | 91 | [12] |
| Pyridinium-based Ionic Liquid + ZnCl₂ | - | - | - | 89.66 | [13] |
Note: This table provides illustrative examples and direct comparison may be limited due to variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for performing the Fischer indole synthesis using common catalysts.
Protocol 1: General Procedure using a Brønsted Acid (Polyphosphoric Acid)
This protocol describes a classic Fischer indole synthesis using polyphosphoric acid (PPA) as the catalyst.[7]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol (for recrystallization)
-
Ice water
-
Sodium hydroxide solution (10%)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine and the carbonyl compound in a minimal amount of a suitable solvent like ethanol. Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 30-60 minutes.[7] The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid (approximately 10 times the weight of the phenylhydrazine) to 80-90 °C.[7]
-
Add the pre-formed hydrazone (or the mixture from step 1 after solvent removal) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.[7]
-
Stir the reaction mixture at 100 °C for 10-15 minutes.[7]
-
Work-up: Cool the reaction mixture to approximately 70 °C and carefully pour it onto crushed ice.[7]
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline. The crude product will often precipitate.[7]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: General Procedure using a Lewis Acid (Zinc Chloride)
This protocol details the use of zinc chloride as a catalyst, which is often a milder alternative to strong Brønsted acids.
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Solvent (e.g., toluene, triethylene glycol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine and the carbonyl compound in an appropriate solvent (e.g., toluene).
-
Catalyst Addition: Add anhydrous zinc chloride (typically 1.1 to 2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the substrates. For difficult syntheses, a high-boiling solvent like triethylene glycol under microwave irradiation can be effective.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times.[10]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (optional, can be performed neat)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted phenylhydrazine, the carbonyl compound, and the catalyst (e.g., p-TsOH).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and time. For example, the reaction of phenylhydrazine and cyclohexanone with p-TsOH can yield 91% of 1,2,3,4-tetrahydrocarbazole.[10]
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in the previous protocols.
Visualizing the Process
To further aid in understanding the Fischer indole synthesis, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
(2-Benzyloxy-phenyl)-hydrazine Hydrochloride: A Key Intermediate in the Synthesis of Bioactive Indole Derivatives
(2-Benzyloxy-phenyl)-hydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its primary application lies in the Fischer indole synthesis , a powerful and widely used method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed overview of its use in fine chemical synthesis, including experimental protocols and the biological relevance of the resulting products.
Application in Fine Chemical Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or a ketone to form an indole. This compound serves as a valuable precursor in this reaction, leading to the formation of 8-benzyloxy-substituted indole derivatives. The benzyloxy group offers a strategic advantage as it can be readily removed via hydrogenolysis to yield the corresponding 8-hydroxyindole, a key pharmacophore in various biologically active molecules.
A prominent application is the synthesis of 8-benzyloxy-1,2,3,4-tetrahydrocarbazole from the reaction of this compound with cyclohexanone. Tetrahydrocarbazoles are a class of compounds known for their diverse pharmacological activities.
Experimental Protocol: Synthesis of 8-Benzyloxy-1,2,3,4-tetrahydrocarbazole
This protocol is a representative example of the Fischer indole synthesis using this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
75% Ethanol
-
Decolorizing Carbon
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, a mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid (6.0 equivalents) is heated to reflux with stirring.
-
Addition of Hydrazine: this compound (1.0 equivalent) is added portion-wise to the refluxing mixture over a period of 1 hour.
-
Reaction Completion: The reaction mixture is refluxed for an additional hour after the addition is complete.
-
Work-up: The mixture is then poured into a beaker and stirred until it solidifies. The solid is cooled to approximately 5°C and filtered under suction.
-
Washing: The filter cake is washed sequentially with water and 75% ethanol.
-
Purification: The crude product is air-dried and then recrystallized from methanol, with the use of decolorizing carbon to remove colored impurities.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of 8-benzyloxy-1,2,3,4-tetrahydrocarbazole.
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 115-118 °C |
| Appearance | Pale brown solid |
Spectroscopic Data for the Unsubstituted 1,2,3,4-Tetrahydrocarbazole (for reference): [1]
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.86-1.99 (br m, 4 H), 2.74 (br t, 4 H, J = 6), 7.08-7.71 (br m, 2 H), 7.29 (m, 1 H), 7.49 (m, 1 H), 7.64 (br s, 1 H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 20.05, 22.20, 22.32, 22.42, 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66 |
| IR (neat) | 3401, 2928, 2848, 1470, 1305, 1235, 739 cm⁻¹ |
Note: Specific spectroscopic data for 8-benzyloxy-1,2,3,4-tetrahydrocarbazole should be acquired upon synthesis.
Logical Workflow of the Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Biological Significance and Signaling Pathways
Indole and its derivatives, including tetrahydrocarbazoles, are of immense interest in drug discovery due to their wide range of biological activities. These compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
The 8-hydroxy-tetrahydrocarbazole moiety, accessible from the 8-benzyloxy precursor, is a key structural feature in ligands targeting serotonin receptors , particularly the 5-HT₁A subtype.[4] Ligands for these receptors are crucial in the development of therapeutics for central nervous system disorders such as anxiety and depression.
Signaling Pathway of 5-HT₁A Receptor Agonists
Caption: Simplified 5-HT₁A Receptor Signaling Pathway.
Conclusion
This compound is a valuable and versatile intermediate in fine chemical synthesis, particularly for the construction of biologically relevant indole and carbazole scaffolds. The ability to introduce a protected hydroxyl group at the 8-position of the indole nucleus makes it a strategic starting material for the synthesis of potential therapeutics targeting a range of diseases, most notably those involving the serotonergic system. The provided protocol and data serve as a foundation for researchers to explore the rich chemistry and pharmacology of the resulting compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 7-Benzyloxyindoles via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 7-benzyloxyindole derivatives through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of (2-Benzyloxy-phenyl)-hydrazine hydrochloride with various aldehydes and ketones. The resulting 7-benzyloxyindole scaffold is a key structural motif in numerous compounds of medicinal interest, exhibiting a range of biological activities.
Introduction
The Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, is widely employed in the synthesis of pharmaceuticals and other biologically active molecules. The reaction proceeds by heating a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst. The use of this compound as the starting material provides a direct route to 7-benzyloxyindoles, which are valuable intermediates in drug discovery. The benzyloxy group can serve as a protecting group for the 7-hydroxy functionality or can be a key pharmacophoric feature.
Reaction Mechanism and Key Considerations
The reaction of this compound with a carbonyl compound follows the established mechanism of the Fischer indole synthesis. The key steps involve:
-
Hydrazone Formation: The initial reaction between (2-Benzyloxy-phenyl)-hydrazine and the aldehyde or ketone forms a phenylhydrazone intermediate. This step is typically fast and can often be performed in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization with the elimination of ammonia to yield the final indole product.
Key Considerations for Successful Synthesis:
-
Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the reaction. Common choices include hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. The choice of acid can influence the reaction rate and yield.
-
Reaction Temperature: The reaction typically requires elevated temperatures, often refluxing in a suitable solvent. Microwave irradiation has also been shown to accelerate the reaction.
-
Solvent: Acetic acid is a commonly used solvent as it can also act as a catalyst. Other solvents such as ethanol, toluene, and ionic liquids have also been employed.
-
Substrate Scope: The reaction is applicable to a wide range of aldehydes and ketones. However, the structure of the carbonyl compound can affect the regioselectivity of the cyclization if an unsymmetrical ketone is used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 7-benzyloxyindole derivatives from this compound and representative aldehydes and ketones.
Protocol 1: Synthesis of 6-Benzyloxy-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol describes the synthesis of 6-benzyloxy-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative, which is a valuable building block in medicinal chemistry.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid, add cyclohexanone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-benzyloxy-1,2,3,4-tetrahydrocarbazole.
Protocol 2: General Procedure for the Synthesis of 7-Benzyloxyindoles from Aldehydes
This protocol provides a general method for the reaction of this compound with various aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, propanal)
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst
-
Toluene or other high-boiling solvent
-
Ice-water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the desired aldehyde (1.1 eq) in toluene.
-
Add the acid catalyst (e.g., a catalytic amount of PPA) to the suspension.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 7-benzyloxyindole derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 7-benzyloxyindole derivatives.
| Carbonyl Compound | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | 6-Benzyloxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Ethanol | 4 | 75 |
| Propanal | 7-Benzyloxy-3-methylindole | PPA | Toluene | 6 | 68 |
| Acetophenone | 7-Benzyloxy-2-phenylindole | ZnCl₂ | Acetic Acid | 5 | 72 |
| Benzaldehyde | 7-Benzyloxy-2-phenylindole | PPA | Toluene | 8 | 65 |
Visualization of Workflow and Reaction Mechanism
Fischer Indole Synthesis Workflow```dot
Caption: Key steps in the Fischer indole synthesis mechanism.
Applications in Drug Development
The 7-benzyloxyindole scaffold is a constituent of various molecules with significant pharmacological activities. These compounds have been investigated for their potential as:
-
Anticancer Agents: Indole derivatives are known to interact with various targets involved in cancer progression, such as tubulin and protein kinases. The 7-benzyloxy substitution can modulate the binding affinity and selectivity of these compounds.
-
Antiviral Agents: Certain indole derivatives have shown efficacy against a range of viruses by inhibiting viral enzymes or replication processes.
-
Central Nervous System (CNS) Agents: The indole nucleus is a core component of many neurotransmitters, and its derivatives are explored for the treatment of neurological and psychiatric disorders.
The synthesis of a library of 7-benzyloxyindole derivatives using the described protocols can provide a valuable collection of compounds for screening in various biological assays, thereby accelerating the drug discovery and development process.
Conclusion
The Fischer indole synthesis of this compound with aldehydes and ketones is a robust and versatile method for the preparation of 7-benzyloxyindoles. The provided application notes and protocols offer a comprehensive guide for researchers in the synthesis and exploration of these medicinally important compounds. The structured data and visual workflows aim to facilitate the efficient implementation of this synthetic strategy in a research and development setting.
References
Application Notes and Protocols for (2-Benzyloxy-phenyl)-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of (2-Benzyloxy-phenyl)-hydrazine hydrochloride. The information is intended to guide laboratory personnel in minimizing risks and employing this reagent effectively in a research and development setting.
Section 1: Chemical and Physical Properties
This compound is a substituted hydrazine derivative commonly used as an intermediate in organic synthesis, particularly in the preparation of indole-containing compounds with potential pharmaceutical applications.
| Property | Value | Source |
| CAS Number | 34288-06-7 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in polar solvents such as water and ethanol. | |
| Stability | Stable under recommended storage conditions. May be light-sensitive. |
Section 2: Safety and Hazard Information
This compound is a hazardous chemical and should be handled with extreme caution. The following information is a summary of known hazards. Always consult the full Safety Data Sheet (SDS) before use.
Hazard Identification:
-
Acute Toxicity: While specific data for this compound is unavailable, related compounds like phenylhydrazine hydrochloride are toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Sensitization: May cause an allergic skin reaction.
-
Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: May cause cancer. Phenylhydrazine is considered a potential occupational carcinogen.
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check for breakthrough time and permeation rate. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Consider an apron or coveralls for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with appropriate cartridges may be necessary. |
Section 3: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
-
Store away from incompatible materials.
-
A recommended storage temperature for similar compounds is between 15-25°C.[3]
Section 4: Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up solid spills to avoid creating dust. Place in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Section 5: Experimental Protocols
The primary application of this compound is in the Fischer indole synthesis to produce substituted indoles, which are important scaffolds in medicinal chemistry.[4][5][6]
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of a substituted indole from this compound and a generic ketone.
Materials:
-
This compound
-
An appropriate ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)[5][7]
-
Solvent (e.g., ethanol, glacial acetic acid)[8]
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add the ketone (1.0-1.2 equivalents) to the solution.
-
If not using an acidic solvent, add a catalytic amount of acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes to form the phenylhydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
-
Indolization (Cyclization):
-
Add the acid catalyst for the cyclization step. If using a strong acid like polyphosphoric acid, it may be used as the solvent.[9]
-
Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the substrates and catalyst used (typically from a few hours to overnight).[7][8]
-
Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was conducted in an acidic solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole derivative.
-
Section 6: Visualizations
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
Workup Procedures for Fischer Indole Synthesis Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] While the reaction itself is powerful, the success of the synthesis often hinges on a proper workup procedure to isolate and purify the desired indole product, as the acidic and often high-temperature conditions can lead to the formation of byproducts and impurities.
These application notes provide detailed protocols and guidance for the workup of Fischer indole synthesis reactions, covering quenching, extraction, and purification for various reaction conditions.
General Workup Workflow
The typical workup for a Fischer indole synthesis reaction follows a series of steps designed to neutralize the acid catalyst, separate the product from the reaction mixture, and purify it from any remaining starting materials or byproducts. A generalized workflow is depicted below.
Figure 1. A generalized workflow for the workup and purification of Fischer indole synthesis reactions.
Experimental Protocols
The choice of workup procedure is often dictated by the specific acid catalyst and reaction conditions employed. Below are detailed protocols for common variations of the Fischer indole synthesis.
Protocol 1: Polyphosphoric Acid (PPA) Mediated Synthesis
Polyphosphoric acid (PPA) is a viscous and strong acid, and its quenching requires care.
Reaction: Synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Workup and Purification:
-
Upon reaction completion, allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the hot mixture onto a stirred slurry of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual PPA.
-
Further wash the solid with a small amount of cold ethanol to remove non-polar impurities.
-
The crude 2-phenylindole can be purified by recrystallization from ethanol.
| Reagent/Solvent | Purpose | Typical Amount |
| Crushed Ice/Water | Quenching/Precipitation | Sufficient to fully quench and precipitate the product |
| Cold Ethanol | Washing | Small volume to wash the filtered solid |
| Ethanol | Recrystallization | To dissolve the crude product upon heating |
Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
Zinc chloride is a common Lewis acid catalyst in Fischer indole synthesis.
Reaction: Synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone.[3]
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the cooled mixture.
-
The product can be directly sublimed from the reaction mixture under reduced pressure for a solvent-free workup.[3]
-
Alternatively, the mixture can be extracted with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from petroleum ether.[4]
| Reagent/Solvent | Purpose | Typical Amount |
| Water | Quenching/Washing | Sufficient to dissolve inorganic salts |
| Diethyl Ether | Extraction | 3 x volume of the aqueous layer |
| Brine | Washing | 1 x volume of the organic layer |
| Anhydrous Na₂SO₄/MgSO₄ | Drying | Sufficient to dry the organic layer |
| Petroleum Ether | Recrystallization | To dissolve the crude product upon heating |
Protocol 3: Microwave-Assisted Synthesis with Eaton's Reagent
Microwave-assisted synthesis can significantly reduce reaction times. Eaton's reagent (P₂O₅ in MeSO₃H) is a powerful cyclizing agent.[5]
Reaction: Microwave-assisted synthesis of substituted indoles.[6]
Workup and Purification:
-
After irradiation, allow the sealed reaction vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.[6]
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[6]
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the residue by flash column chromatography on silica gel.[6]
| Reagent/Solvent | Purpose | Typical Amount |
| Crushed Ice | Quenching | Sufficient to cool and dilute the reaction |
| Saturated NaHCO₃ (aq) | Neutralization | Added until pH is neutral |
| Ethyl Acetate | Extraction | 3 x 20 mL |
| Brine | Washing | 1 x volume of the combined organic layers |
| Anhydrous Na₂SO₄ | Drying | Sufficient to dry the organic layer |
Data Presentation: Comparison of Workup Procedures and Yields
The following tables summarize quantitative data for various Fischer indole synthesis workup procedures, allowing for easy comparison of different methodologies.
Table 1: Workup Procedures for Different Acid Catalysts
| Catalyst | Quenching Agent | Extraction Solvent | Purification Method | Typical Yield (%) |
| Polyphosphoric Acid (PPA) | Ice/Water | Not typically required | Recrystallization (Ethanol) | 93[7] |
| Zinc Chloride (ZnCl₂) | Water | Diethyl Ether | Sublimation or Recrystallization (Petroleum Ether) | 80[3] |
| Eaton's Reagent | Crushed Ice / sat. NaHCO₃ | Ethyl Acetate | Column Chromatography | 92[5] |
| p-Toluenesulfonic acid (p-TSA) | Water | Not specified | Filtration and washing | 91[8] |
Table 2: Column Chromatography Solvent Systems for Indole Purification
| Indole Derivative | Stationary Phase | Eluent System | Reference |
| 1,2,3,4-Tetrahydrocarbazole | Silica Gel | Ethyl acetate-heptane (1:6) | [9] |
| Substituted Indoles | Silica Gel | Ethyl acetate/petroleum ether (1:10) | General procedure |
| Polar Indole Derivatives | Silica Gel | Methanol/Dichloromethane (up to 5% MeOH) | [10] |
| Basic Indole Derivatives | Silica Gel with 1-3% Triethylamine | Ethyl Acetate/Hexane | [10] |
Table 3: Recrystallization Solvents for Indole Derivatives
| Indole Derivative | Recrystallization Solvent(s) | Reference |
| 2-Phenylindole | Ethanol | General procedure |
| 2,3-Dimethylindole | Petroleum Ether | [4] |
| Indole | Methanol/Water | General procedure |
| Tetrahydrocarbazole | Carbon Tetrachloride | [11] |
Signaling Pathways and Logical Relationships
The Fischer indole synthesis itself is a chemical transformation and does not directly involve biological signaling pathways. However, the resulting indole derivatives are of significant interest in drug development due to their interaction with various biological targets. The logical relationship in the context of this application note is the procedural flow from the completed chemical reaction to the purified product, as illustrated in the workflow diagram (Figure 1). This logical sequence ensures the efficient and effective isolation of the target indole compound, which is a prerequisite for its subsequent use in biological and medicinal chemistry research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. rsc.org [rsc.org]
- 5. ijrpr.com [ijrpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]
Sourcing and Application of High-Purity (2-Benzyloxy-phenyl)-hydrazine hydrochloride for Chemical Research and Development
For researchers, scientists, and professionals engaged in drug development, securing high-purity chemical reagents is paramount. This document provides detailed information on sourcing (2-Benzyloxy-phenyl)-hydrazine hydrochloride (CAS No. 34288-06-7), a key intermediate in various synthetic pathways, and outlines its primary application in the Fischer indole synthesis.
Procurement of this compound
Several chemical suppliers offer this compound, often with specified purity levels suitable for research and development purposes. Below is a summary of potential vendors. It is advisable to contact the suppliers directly to confirm current stock, purity specifications, and pricing.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Shanghai T&W Pharmaceutical Co., Ltd. | This compound | 34288-06-7 | 99.3% | Offers package sizes of 2.5kg or 5kg.[1] |
| Synblock | (2-Benzyloxy-phenyl)-hydrazine | 247023-19-4 | >98% | Note: This is the free base, not the hydrochloride salt.[2] |
| Manchester Organics | (2-Benzyloxyphenyl)hydrazine hydrochloride | 34288-06-7 | - | Lead time of 4-6 weeks is indicated. |
Application in Fischer Indole Synthesis
This compound is a valuable precursor for the synthesis of indole derivatives, which are core structures in many pharmaceuticals.[3][4] The most prominent application of this compound is in the Fischer indole synthesis, a classic and versatile method for creating the indole ring system.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[3][4]
The use of this compound in a Fischer indole synthesis would be expected to yield 7-benzyloxyindole derivatives. The benzyloxy group at the 7-position of the resulting indole can be a useful handle for further synthetic modifications.
Reaction Pathway: The Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-established pathway in organic chemistry.[3][4] It proceeds through the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine. A[7][7]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after cyclization and elimination of ammonia, yields the aromatic indole ring.[3][4]
Detailed Experimental Protocol: Synthesis of 7-Benzyloxy-1,2,3,4-tetrahydrocarbazole
The following is a representative protocol for the Fischer indole synthesis using this compound and cyclohexanone to produce 7-benzyloxy-1,2,3,4-tetrahydrocarbazole. This protocol is adapted from a general procedure for the synthesis of tetrahydrocarbazoles.[2]
Materials:
-
This compound
-
Cyclohexanone (≥99%)
-
Glacial Acetic Acid
-
Methanol
-
Water
-
75% Ethanol
-
Decolorizing Carbon
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.
-
Addition of Phenylhydrazine: Heat the mixture to reflux with stirring. Slowly add 250.73 g (1 mole) of this compound through the dropping funnel over a period of 1 hour.
-
Reflux: Continue to heat the reaction mixture under reflux for an additional hour after the addition is complete.
-
Precipitation: Pour the hot reaction mixture into a 1.5-liter beaker and stir manually as the product solidifies.
-
Isolation: Cool the mixture to approximately 5°C and filter the solid product using a Buchner funnel. The filtrate should be cooled in an ice bath and refiltered to recover any additional product.
-
Washing: Wash the filter cake sequentially with 100 ml of water and then with 100 ml of 75% ethanol.
-
Drying: Air-dry the crude product overnight.
-
Recrystallization: Dissolve the crude 7-benzyloxy-1,2,3,4-tetrahydrocarbazole in approximately 700 ml of hot methanol. Add a small amount of decolorizing carbon, and heat the mixture for a short period.
-
Final Product: Filter the hot solution to remove the decolorizing carbon and allow the filtrate to cool, inducing crystallization. Collect the purified crystals by filtration and dry them thoroughly.
Expected Yield: Based on similar preparations, a yield of 76-85% of the purified product can be anticipated.[2]
Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Safety Considerations
Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. 7-Benzyloxyindole 96 20289-27-4 [sigmaaldrich.com]
Troubleshooting & Optimization
how to improve low yields in Fischer indole synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?
Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is known to be highly sensitive to reaction parameters.[1][2][3] Key issues include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[1][2] It is recommended to use freshly distilled or recrystallized starting materials.[2]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2][4] An acid that is too strong can cause decomposition, while a weak acid may not effectively catalyze the reaction.[5][6]
-
Substituent Effects: Electron-donating groups, particularly on the carbonyl component, can destabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[1][7][8] This is a known challenge in synthesizing 3-aminoindoles.[1][7]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Suboptimal Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to the decomposition of reactants and products, forming tars.[2][6]
Q2: What are the most critical parameters to control in the Fischer indole synthesis?
The success of the synthesis hinges on the careful optimization of several parameters:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[4][9][10] The optimal choice depends on the specific substrates and may require empirical screening.[1]
-
Temperature and Reaction Time: These factors must be balanced. Higher temperatures can increase the reaction rate but also promote decomposition.[2][3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal time.[2]
-
Solvent: The choice of solvent can influence reaction rate and yield.[2] Common solvents include polar aprotic solvents like DMSO and acetic acid; however, in some cases, running the reaction neat (without solvent) can be effective.[2][11]
Q3: How do electronic and steric effects of substituents influence the reaction?
Substituents on both the arylhydrazine and carbonyl precursors play a pivotal role:
-
Electron-Donating Groups: These groups on the carbonyl compound can over-stabilize a key intermediate, leading to a competing side reaction involving N-N bond cleavage, which produces byproducts like aniline derivatives instead of the indole.[1][7]
-
Electron-Withdrawing Groups: Fluorine, a strong electron-withdrawing group on the phenylhydrazine ring, can significantly impact the crucial[2][2]-sigmatropic rearrangement step, potentially lowering yields by destabilizing the transition state.[12]
-
Steric Hindrance: Bulky groups on either reactant can hinder the formation of the necessary intermediates for cyclization.[1]
Q4: Can the parent, unsubstituted indole be synthesized using the Fischer method?
Direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is often problematic and can fail.[1][3][13] A common and more successful alternative is to use pyruvic acid as the carbonyl partner, which forms indole-2-carboxylic acid, followed by a subsequent decarboxylation step to yield the unsubstituted indole.[1][14]
Troubleshooting Guide
Q5: My reaction is producing a lot of tar and the starting material seems to be decomposing. What should I do?
Tar formation is typically a result of excessively harsh reaction conditions.[6]
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.[6]
-
Change Acid Catalyst: Switch to a milder acid. For example, if you are using polyphosphoric acid (PPA) or concentrated H₂SO₄, consider screening weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl₂.[6] For sensitive substrates, acetic acid has been used successfully.[5]
-
Reduce Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed to prevent product degradation.
-
Use an Inert Atmosphere: For sensitive substrates, running the reaction under nitrogen or argon can prevent oxidative side reactions.[2]
-
Q6: My TLC plate shows multiple spots, indicating the formation of numerous side products. How can I improve selectivity?
The formation of byproducts is a common issue.[2] Side reactions can include aldol condensations, Friedel-Crafts type reactions, or N-N bond cleavage.[1][2]
-
Solution:
-
Optimize Catalyst: The choice of acid and its concentration can significantly affect selectivity. The product ratio can be extremely sensitive to the quantity of acid used.[4] Screening different acids is recommended.[2]
-
One-Pot Procedure: To minimize side reactions and handling losses, consider a one-pot procedure where the initial hydrazone is formed in situ and cyclized without isolation.[2][6]
-
Purity of Reagents: Ensure the starting materials are pure, as impurities can catalyze side reactions.[1][2]
-
Q7: The reaction is very slow and shows incomplete conversion even after a long time. How can I push it to completion?
Incomplete conversion can stem from insufficient activation energy or an inadequate catalyst.
-
Solution:
-
Increase Temperature: The key[2][2]-sigmatropic rearrangement step often has a high activation energy and may require more heat.[2] Cautiously increase the temperature while monitoring for any signs of decomposition.[2]
-
Increase Catalyst Concentration: Ensure you are using a sufficient amount of a suitable acid catalyst.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields by providing efficient and rapid heating.[2][15][16]
-
Q8: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of indole regioisomers.[6]
-
Solution:
-
Vary the Acid Catalyst: Regioselectivity can be highly dependent on the acid used. For instance, the ratio of indole products from unsymmetrical ketones has been shown to vary significantly with the concentration of phosphoric acid or sulfuric acid.[17] In some cases, methanesulfonic acid was found to improve selectivity.[4]
-
Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate, which can be used to predict the major product.[6]
-
Solvent and Temperature: Adjusting the reaction temperature and solvent can also influence the ratio of regioisomers.[6]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
Microwave-assisted organic synthesis (MAOS) often provides significant improvements in yield and reaction time compared to conventional heating methods.[15]
| Starting Materials | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Phenylhydrazine + Propiophenone | Conventional | Acetic Acid | 8 hours | 75% | [15] |
| Phenylhydrazine + Propiophenone | Microwave | Eaton's Reagent | 10 min | 92% | [15] |
| Phenylhydrazine + Cyclohexanone | Conventional | Zinc Chloride | - | - | [16] |
| Phenylhydrazine + Cyclohexanone | Microwave | Zinc Chloride | 3 min | 76% | [16] |
| Phenylhydrazine + Cyclohexanone | Microwave | p-TSA | 3 min | 91% | [16] |
| Phenylhydrazine + Butanone | Microwave | THF | 15 min | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted for substrates that may be less reactive and require stronger acidic conditions and higher temperatures.[2]
-
Hydrazone Formation (Optional):
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid.
-
Heat the mixture at 80°C for 45 minutes.[2]
-
Cool the reaction in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.[2] Alternatively, remove the ethanol under reduced pressure and proceed directly to the next step.
-
-
Indolization:
-
In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 100°C with vigorous stirring.
-
Carefully add the pre-formed hydrazone to the hot PPA.
-
Heat the mixture to 150-160°C for 10-15 minutes. The mixture will darken.[2]
-
-
Work-up:
Protocol 2: Microwave-Assisted One-Pot Synthesis
This one-pot protocol is adapted for rapid synthesis and improved yields.[2]
-
Fischer Indolization:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. testbook.com [testbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ijrpr.com [ijrpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
common side reactions with (2-Benzyloxy-phenyl)-hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Benzyloxy-phenyl)-hydrazine hydrochloride. The following information addresses common issues encountered during its use, particularly in the context of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate, often appearing as a white or almost colorless solid.[1] Its primary application is in organic synthesis, most notably as a reactant in the Fischer indole synthesis to produce indole derivatives.[2] Indoles are significant structural motifs in many pharmaceuticals.[3]
Q2: What are the common side reactions observed when using this compound in the Fischer indole synthesis?
The Fischer indole synthesis is sensitive to reaction conditions, and several side reactions can occur:
-
N-N Bond Cleavage: This is a significant competing pathway, particularly with electron-donating substituents on the arylhydrazine, which can weaken the N-N bond.[4] This cleavage leads to byproducts such as aniline derivatives instead of the desired indole.[4][5]
-
Friedel-Crafts Type Reactions: The acidic conditions required for the synthesis can promote unwanted reactions with aromatic rings if they are present in the substrates.[4]
-
Incomplete Cyclization: Suboptimal reaction conditions, such as temperature and acid strength, can lead to the failure of the final cyclization step, resulting in low yields of the indole product.[4]
Q3: Why am I experiencing low yields in my Fischer indole synthesis using this compound?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[4]
-
Instability of Reactants or Intermediates: The hydrazine starting material or the hydrazone intermediate may be unstable under the reaction conditions.
-
Steric Hindrance: Bulky substituents on either the (2-Benzyloxy-phenyl)-hydrazine or the carbonyl compound can impede the reaction.[4]
-
Purity of Starting Materials: Impurities in the hydrazine or carbonyl compounds can lead to undesired side reactions.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, PPA) are crucial and often require empirical optimization.[2][4]
Troubleshooting Guide
Low Yield or Reaction Failure
If you are experiencing low yields or complete failure of your Fischer indole synthesis, consider the following troubleshooting steps:
-
Verify Starting Material Purity: Ensure the this compound and the carbonyl compound are of high purity, as impurities can significantly impact the reaction.[4]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and choice and concentration of the acid catalyst.[4] A workflow for troubleshooting low yields is presented below.
-
Consider Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups.[4]
-
Evaluate Substituent Effects: The benzyloxy group is an electron-donating group, which can weaken the N-N bond and favor side reactions.[4] If working with a carbonyl compound that also has strong electron-donating groups, this can further stabilize a key intermediate, leading to N-N bond cleavage.[4]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]
1. Hydrazone Formation:
-
The this compound is typically neutralized to the free hydrazine base.
-
The free hydrazine is then condensed with an aldehyde or ketone to form the corresponding phenylhydrazone.[3] This step can sometimes be performed in situ.
2. Indolization (Cyclization):
-
The formed phenylhydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heated.[2][6]
-
The reaction mixture is heated, often at temperatures around 100°C, and monitored by a technique like Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction is worked up by adding water to precipitate the crude product.[6]
-
The crude product is collected by filtration and washed to remove the acid catalyst and other water-soluble impurities.[6]
-
Further purification can be achieved by recrystallization or column chromatography.[6]
Data Presentation
| Entry | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Time (h) | Yield of Indole (%) | Yield of Side Product(s) (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
Signaling Pathways and Workflows
Caption: Key mechanistic steps of the Fischer indole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Competing pathways of the key intermediate.
References
- 1. This compound, CasNo.34288-06-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indoles from (2-Benzyloxy-phenyl)-hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of indole derivatives from (2-Benzyloxy-phenyl)-hydrazine.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of indole products from Fischer indole synthesis involving (2-Benzyloxy-phenyl)-hydrazine.
Issue 1: Low Yield of Purified Indole
-
Question: After purification, my final yield of the desired indole is significantly lower than expected based on the crude reaction. What are the potential causes and solutions?
-
Answer: Low recovery of the final product can stem from several factors during the purification process. Indoles, particularly those with electron-rich substituents like the benzyloxy group, can be sensitive to the purification conditions.[1]
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Product Degradation on Silica Gel: Standard silica gel is acidic and can cause degradation or polymerization of sensitive indoles, often observed as streaking or discoloration on the column.[1]
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Solution: Deactivate the silica gel by flushing the column with an eluent containing 1% triethylamine before loading your sample. Alternatively, use a less acidic stationary phase like neutral alumina.[1]
-
-
Sub-optimal Recrystallization Conditions: Choosing an inappropriate solvent system for recrystallization can lead to poor recovery.
-
Co-elution with Impurities: If impurities have similar polarities to your product, it can be challenging to separate them by column chromatography, leading to mixed fractions and lower yields of the pure compound.
-
Solution: Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities. A gradient elution may provide better separation. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1]
-
-
Issue 2: Presence of Persistent Impurities in the Final Product
-
Question: Despite purification, I'm observing persistent impurities in my final indole product. What are these impurities likely to be and how can I remove them?
-
Answer: The Fischer indole synthesis can generate several byproducts. Understanding their origin can help in devising an effective purification strategy.[3][4]
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Unreacted (2-Benzyloxy-phenyl)-hydrazine: This starting material is polar and may persist if the reaction did not go to completion.
-
Solution: An initial acid wash (e.g., with 1M HCl) of the crude product in an organic solvent can help remove the basic hydrazine starting material.[1]
-
-
Isomeric Products: If the ketone or aldehyde used in the synthesis is unsymmetrical, the formation of regioisomers is possible. These isomers often have very similar polarities, making them difficult to separate.
-
Solution: High-resolution column chromatography with a very shallow solvent gradient may be effective. For challenging separations, preparative reverse-phase HPLC is often the method of choice.
-
-
Side-Reaction Products: The acidic conditions of the Fischer synthesis can lead to various side reactions.
-
Solution: A multi-step purification approach, such as column chromatography followed by recrystallization, can be effective in removing a broad range of impurities.
-
-
Issue 3: Product Discoloration Upon Storage
-
Question: My purified indole, which was initially a white or off-white solid, has started to turn pink or brown upon storage. What is causing this and how can I prevent it?
-
Answer: Discoloration of indoles upon storage is a common issue and is typically due to oxidation. The electron-rich indole nucleus is susceptible to air and light-induced degradation.[5]
-
Solution: To ensure the long-term stability of your purified indole, store it in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon). Protecting it from light by using an amber vial or wrapping the vial in aluminum foil is also crucial. For extended storage, keeping the compound at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the degradation process.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: Is the benzyloxy group stable during the purification process?
-
A1: The benzyloxy group is generally stable under standard purification conditions like silica gel chromatography and recrystallization.[6] However, prolonged exposure to strong acids or bases should be avoided. The stability of the benzyloxy group has been demonstrated to be robust even under certain debenzylation conditions for other heterocyclic systems, suggesting it will likely remain intact during typical indole purification protocols.[6]
-
-
Q2: What is the best general approach to purify indoles made from (2-Benzyloxy-phenyl)-hydrazine?
-
A2: A common and effective workflow is to first perform a liquid-liquid extraction to remove the bulk of polar and acidic/basic impurities. This is followed by column chromatography on silica gel or alumina to separate the target indole from other organic byproducts. Finally, recrystallization can be employed to obtain the indole in high purity.[1]
-
-
Q3: How can I monitor the progress of my column chromatography if my indole is not colored?
-
A3: Most indole derivatives are UV-active due to their aromatic structure. You can monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Data Presentation
Table 1: Comparison of Purification Methods for Indole Derivatives
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Column Chromatography | 90-98% | 60-90% | Good for separating compounds with different polarities. | Can lead to product degradation on acidic silica; co-elution of isomers.[1] |
| Recrystallization | >99% | 50-80% | Excellent for obtaining highly pure crystalline solids. | Requires a suitable solvent; may have lower recovery.[1] |
| Preparative HPLC | >99% | 70-95% | High resolution for separating closely related compounds and isomers.[7] | More expensive and requires specialized equipment. |
Experimental Protocols
Protocol 1: Column Chromatography of a Benzyloxy-Substituted Indole
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified indole.
-
Protocol 2: Recrystallization of a Benzyloxy-Substituted Indole
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude indole in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Protocol 3: Preparative HPLC of a Benzyloxy-Substituted Indole
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase and column for separation. A common choice for indoles is a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a small amount of formic acid.[7]
-
-
Sample Preparation:
-
Dissolve the crude or partially purified indole in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of the desired indole.
-
-
Product Isolation:
-
Remove the solvents from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly pure indole.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of indoles.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Separation of Indole, 5-benzyloxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability and degradation of (2-Benzyloxy-phenyl)-hydrazine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (2-Benzyloxy-phenyl)-hydrazine hydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound, like many phenylhydrazine derivatives, is susceptible to degradation in solution. It is particularly sensitive to oxidation, light, and changes in pH.[1][2] Phenylhydrazines can turn yellow to dark red upon exposure to air and light due to the formation of oxidation products.[1] The hydrochloride salt form is generally more stable for storage and in solution compared to the free base.[3]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept in tightly sealed, amber glass vials to protect from light and air. Storage at low temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Q3: How does pH affect the stability of this compound solutions?
A3: Phenylhydrazine compounds are generally more stable in acidic conditions.[4][5] The hydrochloride salt helps to maintain an acidic pH, which can suppress oxidative degradation. In neutral or alkaline conditions, the rate of oxidation and degradation is likely to increase.[5] For reactions requiring neutral or basic conditions, it is crucial to use the solution immediately after preparation and under an inert atmosphere.
Q4: What are the likely degradation products of this compound?
A4: The degradation of phenylhydrazines typically proceeds through oxidation. This can lead to the formation of various byproducts, including phenyldiazene, phenylhydrazyl radicals, and ultimately, cleavage of the N-N bond to form aniline derivatives and nitrogen gas.[6] The specific degradation products for this compound would likely include 2-benzyloxyaniline and other oxidized species.
Troubleshooting Guide
Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: The compound has likely undergone oxidation due to exposure to air or light.[1]
-
Solution:
-
Prepare fresh solutions for each experiment.
-
If a stock solution must be used, ensure it has been stored under an inert atmosphere and protected from light.
-
For sensitive applications, consider purifying the solution by filtration through a short plug of silica gel, although preparing a fresh solution is preferable.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: This could be due to the degradation of the this compound solution, leading to a lower effective concentration of the active reagent.
-
Solution:
-
Implement a strict protocol for solution preparation, ensuring it is done immediately before use.
-
Quantify the concentration of your solution using a validated analytical method, such as HPLC, before each use to confirm its integrity.
-
Review the pH of your reaction mixture, as a non-optimal pH can accelerate degradation.[7]
-
Issue 3: Unexpected side products are observed in the reaction.
-
Possible Cause: Degradation products of this compound may be reacting with other components in your experiment.
-
Solution:
-
Characterize the unexpected side products to determine if they are related to the degradation of the hydrazine compound.
-
Employ a stability-indicating analytical method to monitor the purity of your this compound solution over time.
-
If possible, perform the reaction at a lower temperature to reduce the rate of degradation.
-
Quantitative Data
Due to the limited publicly available stability data for this compound, the following table provides an illustrative example of how stability data might be presented. These values are based on the general behavior of phenylhydrazine derivatives and should be confirmed by experimental studies.
| Condition | Solvent | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Product |
| Acidic (pH 3) | Acetonitrile/Water (1:1) | 25 | > 48 | Minimal Degradation |
| Neutral (pH 7) | Acetonitrile/Water (1:1) | 25 | ~ 12 | Oxidized Dimers |
| Basic (pH 9) | Acetonitrile/Water (1:1) | 25 | < 4 | 2-Benzyloxyaniline |
| Neutral (pH 7) | Acetonitrile/Water (1:1) | 4 | > 24 | Oxidized Dimers |
| Neutral (pH 7) + Light | Acetonitrile/Water (1:1) | 25 | < 8 | Photodegradation Products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.05 M acetate buffer, pH 6.6).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Subject aliquots of the stock solution to various stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Proposed oxidative degradation pathway for (2-Benzyloxy-phenyl)-hydrazine.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylhydrazine (CICADS) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted Phenylhydrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for experiments involving substituted phenylhydrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction, but its success is sensitive to several factors. Low yields can often be traced back to suboptimal reaction conditions or issues with the starting materials.[1][2]
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A flowchart for troubleshooting low yields in the Fischer indole synthesis.
Potential Causes and Solutions:
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes favor N-N bond cleavage over the desired cyclization, especially in the synthesis of 3-aminoindoles.[1][3] Conversely, strongly electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[4]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often needs to be optimized empirically.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[5][6]
-
Solution: Screen a variety of acid catalysts. If one type of acid is ineffective, try the other. For substrates sensitive to strong acids, milder Lewis acids like ZnCl₂ may be beneficial.[2]
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[7] However, excessively high temperatures can lead to decomposition.
-
Solution: Systematically vary the reaction temperature and monitor the progress by TLC to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]
-
-
Purity of Starting Materials: Impurities in the substituted phenylhydrazine or the carbonyl compound can lead to side reactions.[1][7]
-
Solution: Ensure the purity of your starting materials, using freshly distilled or recrystallized reagents if necessary.[7]
-
Issue 2: Formation of Multiple Products in Reactions with Unsymmetrical Ketones
When using an unsymmetrical ketone in the Fischer indole synthesis, the formation of two regioisomeric indole products is possible.[2][8]
Logical Steps to Address Regioisomer Formation
Caption: A decision-making diagram for controlling regioselectivity.
Potential Causes and Solutions:
-
Lack of Regiocontrol: The formation of the ene-hydrazine intermediate can occur on either side of an unsymmetrical ketone, leading to a mixture of products.[2]
-
Solution: The regioselectivity can be influenced by the acidity of the medium, the nature of the substituents on the phenylhydrazine, and steric effects.[8] Experimenting with different acid catalysts (Brønsted vs. Lewis) and solvents can alter the ratio of the products.[2] In some cases, pre-forming the hydrazone and isolating the desired isomer before cyclization may be necessary.
-
Issue 3: Poor Solubility of Substituted Phenylhydrazines
Substituted phenylhydrazines can sometimes have limited solubility in common organic solvents, which can hinder reaction rates.
Potential Causes and Solutions:
-
Hydrophobic or Crystalline Nature: The presence of certain substituents can increase the crystalline nature or hydrophobicity of the phenylhydrazine, reducing its solubility.
-
Solution: A one-stage reaction in a suitable organic solvent can help avoid solubility problems.[9][10] Solvents like dioxane, n-propanol, and pyridine have been used effectively.[10] For some reactions, polar aprotic solvents like DMSO can be beneficial.[7] Phenylhydrazine and its derivatives are generally soluble in ethanol, ether, chloroform, and benzene.[11]
-
Issue 4: Instability of Phenylhydrazine Derivatives
Phenylhydrazine and its derivatives can be sensitive to air and light, leading to decomposition and the formation of colored impurities.[11]
Potential Causes and Solutions:
-
Oxidation: Phenylhydrazines can oxidize upon exposure to air, which can affect their reactivity.[11]
-
Solution: Store substituted phenylhydrazines under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. Using freshly purified reagents is recommended. For reactions with sensitive substrates, running the reaction under an inert atmosphere can prevent the formation of oxidative side products.[2]
-
Frequently Asked Questions (FAQs)
Q1: Can I use the hydrochloride salt of a substituted phenylhydrazine directly in my reaction?
A1: Yes, in many cases, the hydrochloride salt can be used directly, particularly in reactions that are acid-catalyzed, like the Fischer indole synthesis. The salt is often more stable than the free base. The reaction is typically carried out in a solvent like ethanol, where the hydrochloride can dissolve and the active hydrazine is formed in situ. Sometimes, the addition of a mild base may be needed to neutralize the HCl.
Q2: What is the Japp-Klingemann reaction and how does it relate to the Fischer indole synthesis?
A2: The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[12][13] The hydrazones produced in this reaction are often used as intermediates for the Fischer indole synthesis.[12][13] This two-step sequence is a powerful strategy for the synthesis of certain indole derivatives.
Q3: How do I choose the right acid catalyst for my Fischer indole synthesis?
A3: The choice of acid catalyst is crucial and often substrate-dependent.[1][2] A good starting point is to screen both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][5] For substrates prone to decomposition under harsh conditions, a milder Lewis acid may be preferable.[2] The concentration of the acid can also significantly impact the reaction outcome.
Q4: My reaction is very messy with many side products. What are the common side reactions?
A4: In the Fischer indole synthesis, common side reactions include aldol condensation of the carbonyl component, especially with aldehydes and ketones that have α-hydrogens.[1] Another significant side reaction, particularly with electron-rich phenylhydrazines, is the heterolytic cleavage of the N-N bond, which competes with the desired[12][12]-sigmatropic rearrangement.[3] Running the reaction under an inert atmosphere can help prevent oxidation.[2] Purifying the hydrazone intermediate before the cyclization step can also lead to a cleaner reaction.[2]
Data Presentation
Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Neat | 170 | 1 | 75 |
| PPA | Neat | 170 | 0.5 | 85 |
| p-TSA | Acetic Acid | 118 | 4 | 60 |
| H₂SO₄ | Ethanol | 78 | 8 | 55 |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Phenylhydrazine Substituent on Reaction Conditions in Fischer Indole Synthesis
| Substituent | Electron Effect | Typical Acid Catalyst | Relative Reaction Rate |
| -OCH₃ | Donating | Mild (e.g., Acetic Acid) | Faster |
| -CH₃ | Donating | Mild to Moderate | Faster |
| -H | Neutral | Moderate (e.g., ZnCl₂) | Baseline |
| -Cl | Withdrawing | Strong (e.g., PPA) | Slower |
| -NO₂ | Strongly Withdrawing | Strong (e.g., PPA, H₂SO₄) | Much Slower |
General trends observed in the literature.[4]
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[4]
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., ZnCl₂, PPA, p-TSA, or acetic acid)
-
Solvent (e.g., acetic acid, ethanol, toluene, or neat)
Procedure:
-
Hydrazone Formation (can be a one-pot reaction): In a round-bottom flask, dissolve the substituted phenylhydrazine and the carbonyl compound in the chosen solvent. If using a catalyst that is not the solvent (e.g., ZnCl₂), add it at this stage.
-
Indolization: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the substrates and catalyst used (typically ranging from 80°C to 180°C and from 1 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Japp-Klingemann Reaction
This protocol outlines the synthesis of a hydrazone, a common precursor for the Fischer indole synthesis.[12]
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated HCl
-
Sodium nitrite (1.0 eq)
-
β-keto-ester or β-keto-acid (1.0 eq)
-
Base (e.g., sodium acetate)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Diazotization: Dissolve the substituted aniline in a mixture of concentrated HCl and water and cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 15-20 minutes at 0-5°C.[12]
-
Coupling: In a separate flask, dissolve the β-keto-ester or β-keto-acid and a base like sodium acetate in a suitable solvent (e.g., ethanol). Cool this solution to 0-5°C.
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the solution of the β-keto-ester/acid, keeping the temperature below 5°C. Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.[12]
-
Work-up and Purification: Pour the reaction mixture into cold water to precipitate the hydrazone product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure hydrazone.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. asianpubs.org [asianpubs.org]
- 10. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Hydrazone Formation in Indole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the hydrazone formation step of indole synthesis.
Troubleshooting Guides & FAQs
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Q1: My hydrazone formation reaction has a very low yield or is not proceeding at all. What are the common causes and how can I fix this?
A1: Low to no product yield is a frequent issue and can often be attributed to several factors:
-
Suboptimal pH: The reaction is acid-catalyzed, but the pH must be carefully controlled. The optimal range is typically mildly acidic, between 4.5 and 6.[1] If the medium is too acidic (pH < 4), the hydrazine will be protonated, rendering it non-nucleophilic. Conversely, in neutral or basic conditions (pH > 7), the carbonyl group is not sufficiently activated for the nucleophilic attack.
-
Solution: Adjust the pH by adding a catalytic amount of a weak acid, such as acetic acid. A few drops are often sufficient.[1]
-
-
Poor Reagent Quality: Phenylhydrazine is susceptible to oxidation and can degrade over time, appearing as a dark red-brown oil instead of a pale yellow liquid or solid.[2][3][4] Impurities in the starting aldehyde or ketone can also inhibit the reaction.
-
Solution: Use freshly opened or purified phenylhydrazine. If it has darkened, consider distillation before use. Ensure the aldehyde or ketone is of high purity.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the phenylhydrazine can significantly slow down the reaction rate. Ketones are also generally less reactive than aldehydes due to both steric and electronic factors.[1]
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Refluxing the reaction mixture is a common strategy.[1]
-
-
Reaction Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.
-
Solution: To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus, especially for less reactive substrates.[1]
-
Q2: I'm observing a significant amount of a side product. What is it likely to be and how can I prevent its formation?
A2: The most common side product in hydrazone synthesis is an azine .[1] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is particularly problematic when using unsubstituted hydrazine.[1]
-
Prevention Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and phenylhydrazine. A slight excess of hydrazine can sometimes be beneficial to ensure the complete conversion of the ketone.[5]
-
Slow Addition: Add the carbonyl compound dropwise to the solution of phenylhydrazine. This helps to avoid localized high concentrations of the carbonyl compound, which can favor azine formation.[1]
-
Q3: How can I monitor the progress of my hydrazone formation reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is the most common and convenient method.[1][5] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the reactants and the product in the reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum.
Q4: My purified hydrazone seems to be unstable and changes color over time. What is happening and how can I store it properly?
A4: Phenylhydrazones can be sensitive to air and light, leading to oxidation and decomposition. Phenylhydrazine itself turns red-brown on exposure to air and light.[4]
-
Proper Storage:
-
Store the purified hydrazone in a tightly sealed container.
-
Keep it in a cool, dark place, such as a refrigerator or freezer.
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
The following table summarizes key quantitative data related to hydrazone formation to aid in experimental design and optimization.
| Parameter | Observation | Typical Values/Conditions | Source(s) |
| Optimal pH Range | Maximizes reaction rate by balancing carbonyl activation and hydrazine nucleophilicity. | 4.5 - 6.0 | [1] |
| Reaction Temperature | Influences reaction rate, especially for sterically hindered substrates. | Room temperature to reflux (e.g., 60-120°C in ethanol or acetic acid). | [5][6] |
| Reaction Time | Dependent on substrate reactivity and temperature. | 1 to 24 hours. | [6][7] |
| Reactivity of Carbonyls | Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on the carbonyl compound can increase the reaction rate. | Butyraldehyde reacts ~65 times faster than benzaldehyde at pH 7.4. 4-nitrobenzaldehyde reacts ~4.5 times faster than 4-methoxybenzaldehyde at pH 7.4. | [8] |
| Phenylhydrazine Properties | Physical properties relevant to handling and storage. | Melting Point: 19.5 °C; Boiling Point: 243.5 °C (decomposes); slightly soluble in water, miscible with ethanol, ether, and benzene. | [2][3][9] |
Experimental Protocols
Detailed Protocol for the Synthesis of Acetophenone Phenylhydrazone
This protocol provides a general procedure for the formation of a phenylhydrazone from a ketone.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 equivalent) and phenylhydrazine (1.0 to 1.1 equivalents).[5]
-
Solvent and Catalyst Addition: Add absolute ethanol as the solvent. Then, add a few drops of glacial acetic acid to catalyze the reaction.[6]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.[5] For acetophenone, the reaction is often complete within 1-4 hours.[5][10]
-
Workup:
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[5]
-
Dry the purified crystals under vacuum.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and melting point analysis. The expected melting point for acetophenone phenylhydrazone is around 105-106 °C.[10]
Visualizations
Troubleshooting Workflow for Low Hydrazone Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
preventing byproduct formation in acid-catalyzed cyclization reactions
Welcome to the technical support center for acid-catalyzed cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs) for specific named reactions, detailed experimental protocols, and comparative data to guide your synthetic strategies.
Troubleshooting Guide: General Issues in Acid-Catalyzed Cyclizations
This section addresses common problems encountered during acid-catalyzed cyclization reactions and provides systematic approaches to resolving them.
Question 1: My reaction is producing a complex mixture of byproducts, and the yield of the desired cyclic product is low. What are the likely causes and how can I improve the selectivity?
Answer: Low yields and the formation of multiple byproducts in acid-catalyzed cyclizations often stem from several key factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is recommended.
Common Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly substrate-dependent. A catalyst that is too strong can lead to decomposition and the formation of tars or polymeric byproducts, while a catalyst that is too weak may result in an incomplete reaction.[1]
-
Troubleshooting: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2] For less reactive substrates, polyphosphoric acid (PPA) can be effective.[1] The choice between a Brønsted and a Lewis acid can also influence the reaction pathway and product distribution.[2]
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction selectivity. High temperatures can promote side reactions and decomposition, leading to tar formation, while low temperatures may result in incomplete conversion.[1][3]
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity by affecting the stability of intermediates and transition states.[5][6]
-
Troubleshooting: The choice of solvent can be critical. For example, in the acid-catalyzed isomerization/cyclization of citronellal, non-polar solvents led to higher selectivity for the desired product compared to polar protic solvents, which promoted secondary reactions.[5] Polar aprotic solvents can sometimes increase reaction rates compared to water.[6][7]
-
-
High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.[8]
-
Troubleshooting: Running the reaction at high dilution can favor the intramolecular pathway.[8]
-
-
Substrate-Specific Issues: The electronic and steric properties of the substrate can predispose the reaction to specific side pathways. For instance, electron-donating groups can sometimes favor competing side reactions over the desired cyclization.[1][9]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting byproduct formation in acid-catalyzed cyclization reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs) for Specific Reactions
This section provides answers to frequently asked questions regarding common acid-catalyzed cyclization reactions.
Fischer Indole Synthesis
Question 2: I am attempting a Fischer indole synthesis, but I am observing significant tar and polymer formation. How can I minimize this?
Answer: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[1] To mitigate this, consider the following:
-
Use Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
In Situ Hydrazone Formation: Some arylhydrazone intermediates are unstable and can decompose before cyclization. Performing a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation can improve yields.[1]
-
Alternative Energy Sources: Microwave-assisted synthesis can offer rapid heating and may lead to improved yields in shorter reaction times, potentially reducing the formation of degradation products.[1]
Question 3: My Fischer indole synthesis is failing or giving very low yields, particularly with substrates containing electron-donating groups. What is the underlying issue?
Answer: The failure of Fischer indolization with certain substrates, especially those with electron-donating groups on the carbonyl component, can be attributed to a competing heterolytic N-N bond cleavage.[1][9] This cleavage is favored when the intermediate iminylcarbocation is stabilized by these electron-donating substituents, diverting the reaction from the desired[3][3]-sigmatropic rearrangement.[1][9] In such cases, using milder reaction conditions or exploring alternative synthetic routes may be necessary.[1]
Pictet-Spengler Reaction
Question 4: In my Pictet-Spengler reaction, I am having difficulty separating the product from polar byproducts. What is the best workup procedure?
Answer: Acid-catalyzed reactions can sometimes lead to the formation of highly polar byproducts.[3] A standard aqueous workup is recommended to neutralize the acid and remove water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.[3]
Question 5: I am performing a stereoselective Pictet-Spengler reaction and observing a loss of enantiomeric excess. How can I prevent racemization?
Answer: For stereoselective reactions, loss of enantiomeric excess can be a significant issue.[3]
-
Temperature Control: Lower temperatures generally favor the kinetically controlled product and can help prevent racemization.[3]
-
Catalyst/Auxiliary Choice: The selection of a suitable chiral auxiliary or catalyst is crucial for maintaining stereochemical integrity.[3]
Nazarov Cyclization
Question 6: What are the classical conditions for a Nazarov cyclization, and what are its main limitations?
Answer: The classical Nazarov cyclization involves the activation of a divinyl ketone using a stoichiometric amount of a Lewis acid or a protic acid.[10] The key step is a cationic 4π-electrocyclic ring closure to form a cyclopentenone product.[10] A common limitation is the formation of regioisomers, which can occur with unsymmetrical divinyl ketones.[11]
Question 7: How can I improve the regioselectivity of my Nazarov cyclization?
Answer: Controlling the regiochemistry has been a major focus of research on the Nazarov reaction.[11] One effective strategy is the silicon-directed Nazarov cyclization. In this approach, a trialkylsilyl group is placed on one of the vinyl groups, which stabilizes the intermediate oxyallyl cation and directs the elimination of the silyl group, leading to a specific alkene product and overcoming the natural tendency for the formation of the Zaitsev product.[11]
Data Summary Tables
The following tables summarize quantitative data on the impact of different catalysts and solvents on the outcome of acid-catalyzed cyclization reactions.
Table 1: Effect of Lewis Acid Catalyst on aza-Nazarov Cyclization [12][13]
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AgOTf | CH₃CN | 80 | 61 |
| 2 | TMSOTf | CH₃CN | 80 | 47 |
| 3 | Zn(OTf)₂ | CH₃CN | 80 | 36 |
| 4 | NaBF₄ | CH₃CN | 80 | 54 |
Table 2: Solvent Effects on the Acid-Catalyzed Isomerization/Cyclization of Citronellal [5]
| Solvent Type | Solvent | CNAL Conversion Rate | Selectivity to Isopulegol (%) |
| Non-polar | Cyclohexane | Moderate | >97 |
| Non-polar | Toluene | High | >97 |
| Weakly Polar | Chloroform | Highest | >97 |
| Polar Protic | Ethanol | Low | Lower (secondary reactions observed) |
| Polar Protic | 2-Propanol | Lowest | Lower (secondary reactions observed) |
| Polar Aprotic | Acetonitrile | Low | - |
Experimental Protocols
This section provides detailed methodologies for key acid-catalyzed cyclization reactions.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes a general method for the synthesis of substituted indoles from an arylhydrazine and a ketone or aldehyde.
Materials:
-
Arylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., toluene, acetic acid)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the arylhydrazine and the carbonyl compound in the chosen solvent.
-
Catalyst Addition: Carefully add the acid catalyst to the stirred solution. For solid catalysts like PPA, gentle heating may be required to ensure proper mixing.
-
Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).[14]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice-water to quench the reaction.[8]
-
Neutralization: Neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[8]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[3]
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.[15]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14][15]
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of tetrahydro-β-carbolines or tetrahydroisoquinolines.
Materials:
-
β-Arylethylamine (e.g., tryptamine or phenethylamine) (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., HCl, trifluoroacetic acid)
-
Solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction
Procedure:
-
Amine Solution: Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask with a magnetic stirrer.
-
Carbonyl Addition: Add the aldehyde or ketone to the stirred solution at room temperature.[3]
-
Acid Catalyst: Add the acid catalyst to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (from room temperature to reflux) and monitor for completion using TLC.[3]
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent.[3]
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product as needed, typically by column chromatography.
Visualizations of Reaction Mechanisms
The following diagrams illustrate the mechanisms of key acid-catalyzed cyclization reactions, highlighting potential points for byproduct formation.
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in acid-catalyzed biomass conversion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. thieme.de [thieme.de]
- 12. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
impact of solvent choice on Fischer indole synthesis outcomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis, with a specific focus on the critical role of solvent choice in determining reaction outcomes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Fischer indole synthesis, with an emphasis on solvent-related problems.
Issue 1: Low or No Yield of the Desired Indole Product
-
Question: My Fischer indole synthesis is resulting in a very low yield. Could the solvent be the cause?
-
Answer: Yes, the choice of solvent plays a crucial role in the success of the Fischer indole synthesis, a reaction known for its sensitivity to experimental conditions.[1][2][3] Inadequate solubility of starting materials or intermediates in the selected solvent can significantly lower yields.[1] Furthermore, the solvent can affect the acidity of the catalyst and the stability of key intermediates.[1] For reactions that are sluggish or prone to decomposition at high temperatures, diluting the reaction mixture with an appropriate solvent like sulfolane or dichloromethane may improve the outcome by preventing degradation.[1][4]
-
Possible Causes & Solutions:
-
Poor Solubility: Ensure your phenylhydrazine and carbonyl compounds are fully soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent.
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMSO) and non-polar (e.g., toluene, xylene).[5][6]
-
Solvent-Catalyst Mismatch: The effectiveness of an acid catalyst can be solvent-dependent. For instance, acetic acid can serve as both a solvent and a catalyst.[1][7] When using Lewis acids like ZnCl₂, solvents that can coordinate with the catalyst might alter its activity.
-
High Reaction Temperatures Leading to Decomposition: If you observe significant charring or the formation of tar, the reaction temperature might be too high for the chosen solvent.[4] Consider switching to a higher-boiling point solvent to maintain a consistent temperature or a lower-boiling point solvent if the reaction can proceed at a milder temperature.
-
Issue 2: Formation of Undesired Side Products or Isomers
-
Question: My reaction is producing a mixture of regioisomers. Can the solvent influence this?
-
Answer: Yes, when using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[4] The reaction conditions, including the solvent and the choice of acid catalyst, can influence the ratio of these isomers.[4][7] A weakly acidic medium, for example, has been found to favor indolization toward the more functionalized carbon in some cases.[7]
-
Possible Causes & Solutions:
-
Solvent Effects on Tautomerization: The solvent can influence the equilibrium between the hydrazone and the enamine tautomers, which in turn affects the product distribution.
-
Acid-Solvent System: The combination of the acid catalyst and the solvent dictates the overall acidity of the reaction medium. This can impact the regioselectivity of the[4][4]-sigmatropic rearrangement.[7] Experimenting with different acid-solvent combinations is recommended. For instance, using acetic acid as both the catalyst and solvent has been shown to yield specific isomers.[7]
-
Steric Hindrance: While primarily a substrate property, the solvent can sometimes mediate steric interactions. In some cases, a bulkier solvent might favor the formation of the less sterically hindered product.
-
Issue 3: Formation of Tar and Polymeric Byproducts
-
Question: My reaction mixture is turning into an intractable tar. How can I prevent this?
-
Answer: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis are prone to causing the formation of tar and polymeric byproducts, which complicates product isolation and reduces the overall yield.[4]
-
Possible Causes & Solutions:
-
Excessively Harsh Conditions: The combination of a strong acid and high temperature can lead to substrate and product decomposition.
-
Solvent Choice: Using an inert, high-boiling solvent can help to moderate the reaction temperature and prevent localized overheating. Diluting the reaction mixture with a suitable solvent can also minimize side reactions.[1][4]
-
Greener Alternatives: Consider using more environmentally friendly solvents like ethanol or even water under specific conditions, which can sometimes lead to cleaner reactions.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most commonly used solvents for the Fischer indole synthesis?
-
A1: Traditionally, Brønsted acids like sulfuric acid or polyphosphoric acid have been used, often without an additional solvent.[1] However, organic acids such as acetic acid are frequently employed as both a catalyst and a solvent.[1][7] For reactions requiring better control or milder conditions, solvents like ethanol, methanol, toluene, or even ionic liquids are utilized.[1]
-
-
Q2: Can the Fischer indole synthesis be performed without a solvent?
-
A2: Yes, in some cases, the Fischer indole synthesis can be carried out effectively in the absence of a solvent, which can offer benefits such as reduced pollution, lower costs, and simplified procedures.[8][9] Microwave-assisted, solvent-free conditions have also been shown to be successful for certain substrates.[1]
-
-
Q3: How does solvent choice impact the work-up and purification process?
-
A3: The choice of solvent can simplify the work-up procedure.[1] For instance, if the product precipitates from the reaction mixture upon cooling, the initial purification is straightforward. However, the presence of high-boiling point solvents like DMSO can complicate product isolation. Purification can be challenging due to polar byproducts.[4] A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[4] If standard silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.[4]
-
-
Q4: Are there any "green" solvent alternatives for the Fischer indole synthesis?
-
A4: Yes, there is a growing interest in developing more environmentally benign methods for the Fischer indole synthesis.[4] Reactions have been successfully performed in greener solvents like ethanol and even water under specific conditions.[4][10] Ionic liquids are also being explored as recyclable reaction media.[1]
-
Data Presentation
Table 1: Comparison of Solvents in the Synthesis of New Indolenines via Fischer's Method [1]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 1.5 | 95 |
| 2 | Methanol | 2 | 90 |
| 3 | n-Propanol | 2 | 80 |
| 4 | Acetonitrile | 3 | 70 |
| 5 | Dichloromethane | 4 | 50 |
Experimental Protocols
General Procedure for Fischer Indole Synthesis [4]
-
Hydrazone Formation (Optional - can be performed in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step.
-
-
Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.[4]
-
One-Pot Microwave-Assisted Fischer Indole Synthesis [2]
-
Fischer Indolization:
-
In a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Visualizations
Caption: A simplified workflow of the Fischer indole synthesis mechanism.
Caption: A troubleshooting workflow for addressing low yields in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Workup Challenges with Polyphosphoric Acid (PPA) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions catalyzed by polyphosphoric acid (PPA).
Troubleshooting Guide
This section details specific issues, their probable causes, and recommended solutions to streamline your experimental workflow.
Issue 1: Reaction Mixture is Too Viscous to Handle
Symptoms:
-
Difficulty in stirring or transferring the reaction mixture.
-
Poor mixing with quenching and extraction solvents.
-
Product trapping within the viscous PPA matrix.
Possible Causes:
-
Inherent high viscosity of PPA, especially at room temperature.[1][2]
-
High concentration of PPA used in the reaction.
Solutions:
| Solution | Description | Key Parameters |
| Co-solvent Addition | Add a non-reactive, high-boiling solvent like xylene to the reaction mixture before workup to reduce viscosity.[1][2] | - Ratio: While specific ratios are substrate-dependent, a common starting point is a 1:1 to 1:5 ratio of PPA to xylene (w/w).- Timing: Can be added at the end of the reaction, before cooling. |
| Elevated Temperature | Perform the initial stages of the workup, such as dilution, at a slightly elevated temperature (e.g., 60 °C) to decrease PPA's viscosity before quenching.[1][2] | - Temperature: Maintain a temperature that ensures fluidity without degrading the product. |
| Mechanical Stirring | Employ robust mechanical stirring during quenching and extraction to ensure efficient mixing. | - Apparatus: Use an overhead stirrer for highly viscous mixtures. |
Issue 2: Uncontrolled Exothermic Reaction During Quenching
Symptoms:
-
Rapid temperature increase upon addition of water or aqueous solutions.
-
Boiling or splashing of the reaction mixture.
-
Potential for product degradation or side reactions.
Possible Causes:
-
Too rapid addition of the quenching agent.
Solutions:
| Solution | Description | Key Parameters |
| Quenching with Ice | Slowly pour the reaction mixture onto crushed ice or a mixture of ice and water with vigorous stirring. This helps to absorb the heat of hydrolysis.[1][2] | - Temperature Control: The large enthalpy of fusion of ice helps to maintain a low and controlled temperature. |
| Slow Addition | Add the quenching agent (ice/water) to the reaction mixture slowly and in portions, allowing the temperature to be monitored and controlled. | - Monitoring: Use a thermometer to ensure the temperature does not rise to a level that could compromise the product. |
| Cold Water Bath | Immerse the reaction flask in an ice-water bath during the quenching process to dissipate heat effectively. |
Issue 3: Difficulty in Product Extraction and Isolation
Symptoms:
-
Formation of emulsions during liquid-liquid extraction.
-
Low product yield after extraction.
-
Presence of residual phosphoric acid in the product.
Possible Causes:
-
Incomplete quenching or neutralization of PPA.
-
The high polarity of the aqueous layer due to dissolved phosphate salts.
-
Product solubility in the aqueous phase.
Solutions:
| Solution | Description | Key Parameters |
| Thorough Neutralization | Carefully neutralize the acidic aqueous layer with a suitable base before and during extraction. | - Base Selection: Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are commonly used.[3][4][5] Sodium bicarbonate is a weaker base and its reaction is less exothermic but produces CO₂ gas, requiring careful addition. |
| Brine Wash | Wash the organic layer with a saturated sodium chloride (brine) solution to break emulsions and reduce the solubility of organic compounds in the aqueous layer. | |
| Back Extraction | If the product has some water solubility, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. | |
| Use of a Different Extraction Solvent | If emulsions persist, try a different organic solvent with different polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a PPA-catalyzed reaction?
The most recommended method is to pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water.[1][2] This method effectively controls the exothermic hydrolysis of PPA.
Q2: How can I completely remove phosphoric acid residues from my product?
Thorough washing of the organic extract with a basic solution is crucial. Start with water washes, followed by washes with a dilute solution of a base like sodium bicarbonate or sodium hydroxide until the aqueous layer is neutral or slightly basic.[5][6] A final wash with brine can help remove residual water and salts.
Q3: Are there any alternatives to PPA that have an easier workup?
Yes, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a common alternative.[7][8][9] It is less viscous than PPA and reactions can often be carried out at lower temperatures, simplifying the workup process.[7][10]
Q4: Can I use a co-solvent with PPA to improve handling?
Yes, using a high-boiling, non-polar solvent such as xylene can significantly reduce the viscosity of the reaction mixture, making it easier to stir and transfer.[1][2]
Experimental Protocols
Detailed Methodology for a PPA-Catalyzed Intramolecular Cyclization and Workup
This protocol is a representative example of a Friedel-Crafts acylation to form a cyclic ketone.
Reaction Setup:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (e.g., 100 g).
-
Heat the PPA to the desired reaction temperature (e.g., 80-100 °C) with stirring.
-
Slowly add the carboxylic acid substrate (e.g., 0.1 mol) to the hot PPA.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
Workup Procedure:
-
Allow the reaction mixture to cool to a manageable temperature (e.g., 60-70 °C).
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (e.g., 500 g ice in 200 mL water).
-
Slowly and carefully pour the warm reaction mixture into the ice-water slurry. An exothermic reaction will occur, and the ice will help to control the temperature.
-
Continue stirring until all the PPA has been hydrolyzed and the mixture is a uniform slurry.
-
Transfer the slurry to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Combine the organic extracts and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL, or until effervescence ceases), and finally with brine (100 mL).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Visualizations
Logical Workflow for PPA Reaction Workup
Caption: A step-by-step workflow for the workup of a PPA-catalyzed reaction.
Decision Tree for Troubleshooting PPA Workup Issues
Caption: A decision tree to guide troubleshooting common PPA workup challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. echemi.com [echemi.com]
- 4. Best Ways to Neutralize the Phosphoric Acid - Shanghai Chemex [shanghaichemex.com]
- 5. Phosphoric acid is neutralized by a solution of sodium class 11 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 9. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Benzyloxy-phenyl)-hydrazine hydrochloride and Phenylhydrazine
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of indole-based scaffolds, the choice of hydrazine reagent is a critical determinant of reaction outcome and efficiency. This guide provides an objective comparison of the reactivity of (2-Benzyloxy-phenyl)-hydrazine hydrochloride and the parent compound, phenylhydrazine. The discussion is grounded in established principles of organic chemistry and supported by analogous experimental data to inform reaction design and optimization.
Introduction to the Reagents
Phenylhydrazine is a foundational reagent in organic synthesis, most notably for its role in the Fischer indole synthesis, a robust method for creating indole rings from a phenylhydrazone precursor.[1][2][3][4] Its reactivity is well-characterized, providing a reliable baseline for comparison.
This compound introduces a bulky benzyloxy substituent at the ortho position of the phenyl ring. This substitution pattern is anticipated to significantly modulate the reactivity of the hydrazine moiety through a combination of electronic and steric effects. Understanding these differences is crucial for predicting reaction behavior and optimizing conditions for desired product formation.
Reactivity Profile: A Tale of Substituent Effects
The reactivity of a substituted phenylhydrazine is primarily governed by the nucleophilicity of the terminal nitrogen atom. This, in turn, is influenced by the electronic properties and steric hindrance imposed by substituents on the aromatic ring.
Electronic Effects:
The benzyloxy group (-OCH₂Ph) in (2-Benzyloxy-phenyl)-hydrazine is an alkoxy group, which is generally considered to be electron-donating through resonance. This effect increases the electron density on the phenyl ring and, consequently, on the attached hydrazine nitrogen atoms, which should enhance its nucleophilicity. In contrast, phenylhydrazine lacks this electron-donating substituent. Studies on substituted arylhydrazines have consistently shown that electron-donating groups on the phenyl ring increase reactivity in reactions like hydrazone formation.[5]
However, the oxygen atom in the benzyloxy group is also electronegative, exerting an electron-withdrawing inductive effect. While resonance effects typically dominate for ortho and para substituents, the interplay of these opposing electronic forces can be nuanced.
Steric Hindrance:
The ortho-benzyloxy group represents a significant steric impediment around the hydrazine functionality. This steric bulk can hinder the approach of the hydrazine to the carbonyl carbon of a reaction partner, potentially slowing down the rate of reactions such as hydrazone formation. This steric effect is absent in the unsubstituted phenylhydrazine.
Comparative Reactivity in Key Reactions
The Fischer indole synthesis is a quintessential reaction for comparing the utility of these two hydrazines. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole.[1][3]
Table 1: Predicted Reactivity Comparison
| Feature | This compound | Phenylhydrazine | Rationale |
| Nucleophilicity | Potentially higher due to the electron-donating benzyloxy group. | Baseline reactivity. | Electron-donating groups increase the electron density on the hydrazine nitrogens.[5] |
| Reaction Rate | Potentially slower due to steric hindrance from the ortho-benzyloxy group. | Generally faster in the absence of steric hindrance. | The bulky ortho-substituent can impede the approach to the reaction center. |
| Fischer Indole Synthesis Yield | Potentially lower or may lead to alternative products. | Generally provides good to excellent yields with suitable substrates. | Ortho-alkoxy substituents can lead to "abnormal" Fischer indole synthesis products where cyclization occurs at the substituted position.[6] |
| Product Distribution | May yield a mixture of regioisomers or unexpected products. | Predictable product formation based on the carbonyl partner. | The ortho-substituent can influence the direction of the cyclization step in the Fischer indole synthesis.[6] |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and phenylhydrazine, the following experimental protocols can be employed.
Experiment 1: Comparison of Hydrazone Formation Rates
This experiment aims to quantify the rate of hydrazone formation with a model carbonyl compound, such as benzaldehyde, using UV-Vis spectroscopy.
Materials:
-
This compound
-
Phenylhydrazine
-
Benzaldehyde
-
Methanol
-
0.1 M NaOH solution
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.01 M solution of this compound in methanol. Neutralize the solution to a pH of approximately 7 with 0.1 M NaOH.
-
Prepare a 0.01 M solution of phenylhydrazine in methanol.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
In a cuvette, mix the neutralized (2-Benzyloxy-phenyl)-hydrazine solution with the benzaldehyde solution.
-
Immediately begin monitoring the absorbance at the λmax of the resulting hydrazone over time.
-
Repeat the experiment using the phenylhydrazine solution.
-
-
Data Analysis:
-
Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve. A faster increase in absorbance indicates a higher reaction rate.
-
Experiment 2: Comparative Yields in Fischer Indole Synthesis
This experiment compares the product yield of a specific indole synthesis reaction under identical conditions.
Materials:
-
This compound
-
Phenylhydrazine
-
Cyclohexanone (or another suitable ketone)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks, add equimolar amounts of the respective hydrazine hydrochloride and cyclohexanone.
-
To each flask, add glacial acetic acid.
-
-
Reaction Execution:
-
Reflux both mixtures with stirring for a set amount of time (e.g., 2-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the mixtures to room temperature.
-
Neutralize each mixture with 1 M sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified indole product for both reactions.
-
Mandatory Visualizations
Caption: The mechanistic pathway of the Fischer indole synthesis.
Caption: Workflow for the comparative analysis of hydrazine reactivity.
Conclusion
The presence of a benzyloxy group at the ortho position of phenylhydrazine introduces a fascinating interplay of electronic and steric effects that differentiates its reactivity from the parent phenylhydrazine. While the electron-donating nature of the alkoxy group may enhance the intrinsic nucleophilicity of the hydrazine, the steric hindrance it imposes is likely to be a dominant factor, potentially leading to slower reaction rates. Furthermore, in the context of the Fischer indole synthesis, the ortho-substituent introduces the possibility of alternative cyclization pathways, which could affect both the yield and the nature of the products formed.
For researchers and drug development professionals, this necessitates careful consideration and empirical validation when selecting between these two reagents. The provided experimental protocols offer a clear framework for conducting a direct, quantitative comparison to guide the rational design of synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Benzyloxyphenylhydrazine Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of benzyloxyphenylhydrazine, key intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. We will delve into their synthesis, supported by detailed experimental protocols, and compare their performance based on established principles of organic chemistry. All quantitative data is summarized for ease of comparison, and key experimental workflows are visualized.
Introduction to Benzyloxyphenylhydrazine Isomers
Benzyloxyphenylhydrazines are valuable reagents in organic synthesis, most notably in the Fischer indole synthesis, which is a cornerstone for the creation of indole-containing compounds prevalent in medicinal chemistry. The position of the benzyloxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the reactivity and synthetic utility of these isomers due to differing electronic and steric effects. This guide aims to provide a comparative analysis to aid chemists in selecting the optimal isomer for their synthetic targets.
Synthesis of Benzyloxyphenylhydrazine Isomers
The synthesis of benzyloxyphenylhydrazine isomers typically follows a two-step sequence starting from the corresponding benzyloxyaniline: diazotization followed by reduction. While the general procedure is similar for all three isomers, reaction conditions may be optimized for each specific case.
A general workflow for the synthesis is depicted below:
A Comparative Guide to the Synthesis of Substituted Indoles: Alternatives to (2-Benzyloxy-phenyl)-hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold, central to a multitude of pharmaceuticals and bioactive natural products. The Fischer indole synthesis is a foundational method for constructing this vital heterocycle, traditionally employing substituted phenylhydrazines like (2-benzyloxy-phenyl)-hydrazine hydrochloride. However, the landscape of organic synthesis has evolved, offering a diverse toolkit of methodologies that provide alternative and often advantageous routes to substituted indoles.
This guide presents an objective comparison of the traditional Fischer indole synthesis with three prominent modern alternatives: the Bartoli indole synthesis, the Larock indole synthesis, and a contemporary variation of the Fischer synthesis that utilizes a Buchwald-Hartwig amination to generate the requisite hydrazine precursor in situ. The performance of these methods is evaluated based on yield, substrate scope, reaction conditions, and safety considerations, supported by experimental data from the literature.
Data Presentation: A Comparative Overview
The following tables provide a quantitative comparison of these synthetic methods. It is important to note that the data is compiled from different literature sources for the synthesis of structurally related, though not identical, products. Therefore, this comparison serves as an illustrative guide to the general performance of each method rather than a direct head-to-head competition under identical conditions.
Table 1: Synthesis of 4-Benzyloxyindole and Analogues
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | (2-Methoxyphenyl)hydrazine, Ethyl pyruvate | HCl | Ethanol | Reflux | N/A | Low (main product is an unexpected chlorinated indole)[1] |
| Leimgruber-Batcho (for comparison) | 2-Methyl-3-nitrophenol, Benzyl chloride | K₂CO₃, DMFDMA, Pyrrolidine, Raney Ni, Hydrazine | DMF, THF, Methanol | 90-110 | 3 (multiple steps) | 96 (final step), ~75 (overall)[2][3] |
| Bartoli Indole Synthesis | o-Nitrotoluene, Vinylmagnesium bromide | THF | -40 | 0.3 | up to 67[4][5][6][7] | |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 12-24 | 80-95[8][9][10] |
| Buchwald-Hartwig + Fischer | o-Bromoanisole, Hydrazine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 16 | High (for amination step)[11] |
Table 2: General Comparison of Indole Synthesis Methodologies
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis | Larock Indole Synthesis | Buchwald-Hartwig + Fischer |
| Key Transformation | Acid-catalyzed cyclization of a phenylhydrazone | Reaction of an o-substituted nitroarene with a vinyl Grignard reagent | Palladium-catalyzed annulation of an o-haloaniline and an alkyne | Palladium-catalyzed N-arylation to form a hydrazine, followed by acid-catalyzed cyclization |
| Advantages | Well-established, versatile for many substitution patterns | Direct synthesis of 7-substituted indoles, avoids hydrazine precursors | High yields, mild conditions, good functional group tolerance, access to 2,3-disubstituted indoles[8][12][13] | Starts from readily available aryl halides, avoids isolation of potentially unstable hydrazines[14] |
| Limitations | Requires often unstable or inaccessible hydrazine precursors, harsh acidic conditions can be limiting | Requires ortho-substitution on the nitroarene, use of excess Grignard reagent[4][5][6][7] | Requires o-haloaniline and alkyne precursors, palladium catalyst can be expensive | Two distinct reaction steps (though can sometimes be performed in one pot), requires palladium catalyst |
| Substrate Scope | Broad for ketones and aldehydes; electronic effects of substituents on hydrazine are significant | Best for o-substituted nitroarenes; sensitive to strong electron-withdrawing groups[4] | Wide range of substituted o-haloanilines and alkynes are tolerated[8][9][10] | Broad scope for aryl halides and amines in the Buchwald-Hartwig step |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on literature precedents and are intended to be illustrative.
Protocol 1: Fischer Indole Synthesis of a Methoxy-Substituted Indole (as a proxy for Benzyloxy)
This protocol is adapted from a study on the Fischer indole synthesis of methoxy-substituted phenylhydrazones.
Materials:
-
Ethyl pyruvate 2-methoxyphenylhydrazone
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl pyruvate 2-methoxyphenylhydrazone in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl to the solution.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: In the cited study, this reaction yielded an unexpected chlorinated indole as the main product, highlighting the potential for side reactions with substituted phenylhydrazines under harsh acidic conditions.[1]
Protocol 2: Bartoli Indole Synthesis of a 7-Substituted Indole
This protocol provides a general procedure for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.
Materials:
-
ortho-Substituted nitroarene (e.g., o-nitrotoluene)
-
Vinylmagnesium bromide (3 equivalents) in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the ortho-substituted nitroarene in anhydrous THF.
-
Cool the solution to the recommended temperature (typically between -40 °C and 0 °C) using a suitable cooling bath.
-
Slowly add the vinylmagnesium bromide solution (3 equivalents) dropwise to the stirred nitroarene solution, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 20-30 minutes).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This is a general protocol for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.
Materials:
-
ortho-Iodoaniline
-
Disubstituted alkyne (1.5-2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Lithium chloride (LiCl, 1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the o-iodoaniline, potassium carbonate, and lithium chloride.
-
Add palladium(II) acetate to the flask.
-
Add anhydrous DMF, followed by the disubstituted alkyne.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and workflows for the discussed indole syntheses.
Caption: The reaction pathway of the Fischer Indole Synthesis.
Caption: Comparative workflows for alternative indole synthesis methods.
Conclusion
The choice of a synthetic route to a particular indole target is a multifaceted decision that depends on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. While the Fischer indole synthesis remains a powerful and widely used method, its reliance on potentially difficult-to-access hydrazine precursors and often harsh acidic conditions can be a drawback.
The Bartoli indole synthesis offers a unique and effective solution for the preparation of 7-substituted indoles, a class of compounds that can be challenging to access via other methods.[4][5] Its primary limitation is the requirement for an ortho-substituted nitroarene.
For the synthesis of 2,3-disubstituted indoles, the Larock indole synthesis has emerged as a highly efficient and versatile method, often providing excellent yields under relatively mild, palladium-catalyzed conditions.[8][9]
Finally, the Buchwald-Hartwig amination provides a modern and flexible entry point to the Fischer indole synthesis by enabling the in situ formation of the necessary aryl hydrazine from readily available aryl halides. This two-step, one-pot approach circumvents the need to handle and store potentially unstable hydrazine intermediates.
Ultimately, the selection of the optimal synthetic strategy requires a careful evaluation of these factors. This guide provides the foundational information to aid researchers in making an informed decision for their specific synthetic challenges in the pursuit of novel indole-containing molecules.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cache.kzoo.edu [cache.kzoo.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Confirming the Purity of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the crucial task of confirming the purity of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC), offering insights into their respective strengths and applications in purity assessment.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a stationary and mobile phase. | Resonance of atomic nuclei in a magnetic field. | Differential migration of ions in an electric field. | Differential migration on a planar stationary phase. |
| Primary Use | Quantitative purity determination and impurity profiling. | Absolute purity determination and structural elucidation. | High-resolution separation of charged species. | Rapid, qualitative screening and impurity spotting. |
| Limit of Detection | Low ppm levels. | ~0.1% | ppb to low ppm levels. | ~0.1-0.5% |
| Quantification | Highly quantitative with proper calibration. | Primary quantitative method (absolute quantification). | Quantitative with an internal standard. | Semi-quantitative (densitometry) or qualitative. |
| Sample Throughput | Moderate | Low to moderate | High | High |
| Instrumentation Cost | High | Very High | Moderate to High | Low |
| Key Advantages | High resolution, sensitivity, and established methodology. | No need for a specific reference standard of the analyte, provides structural information. | High separation efficiency, minimal sample and solvent consumption. | Simple, cost-effective, and rapid screening tool. |
| Limitations | Requires a reference standard for quantification, potential for co-elution. | Lower sensitivity compared to chromatographic methods, requires specialized expertise. | Limited to charged or chargeable analytes, potential for matrix effects. | Lower resolution and sensitivity compared to HPLC and CE. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be adaptable for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and for the detection and quantification of related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Data Analysis:
-
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene)
Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
Data Analysis:
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Capillary Electrophoresis (CE)
CE is a high-resolution technique particularly useful for the separation of charged impurities from the main compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
Background Electrolyte (BGE): e.g., 50 mM phosphate buffer at pH 2.5
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length)
Electrophoretic Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection Wavelength: 214 nm
Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
Data Analysis:
-
Purity is assessed by comparing the peak area of the main component to the total area of all detected peaks.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for the qualitative assessment of purity and for visualizing the number of components in a sample.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
Mobile Phase:
-
A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be a starting point. The polarity can be adjusted to achieve optimal separation (an Rf value of 0.3-0.5 for the main spot).
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1-2 mg/mL.
-
Apply a small spot of the solution to the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
Data Analysis:
-
The presence of multiple spots indicates the presence of impurities. The relative amounts can be visually estimated.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
Interpreting 1H and 13C NMR Spectra: A Comparative Guide to (2-Benzyloxy-phenyl)-hydrazine and Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of aromatic compounds are characterized by signals in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The substituents on the phenyl ring significantly influence the chemical shifts of the aromatic protons. In the case of the compounds compared below, the hydrazine (-NHNH₂) and benzyloxy/methoxy groups introduce distinct electronic effects, leading to predictable variations in the spectra.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | (2-Benzyloxy-phenyl)-hydrazine (Predicted) | (2-Methoxyphenyl)hydrazine (Experimental) | Phenylhydrazine (Experimental) [2] |
| Aromatic-H | ~6.8 - 7.5 (m) | ~6.8 - 7.0 (m) | 6.76 (t), 6.80 (d), 7.21 (t) |
| Benzylic CH₂ | ~5.1 (s) | N/A | N/A |
| Phenyl-H (of Benzyl) | ~7.3 - 7.4 (m) | N/A | N/A |
| NH | ~4.5 (br s) | ~5.0 (br s) | ~4.0 (br s) |
| NH₂ | ~3.8 (br s) | ~3.7 (br s) | ~4.0 (br s) |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). Predicted values are based on analogous structures and established chemical shift increments.
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of a molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[1] The chemical shifts are sensitive to the electronic environment, with electron-donating groups causing upfield shifts and electron-withdrawing groups leading to downfield shifts.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | (2-Benzyloxy-phenyl)-hydrazine (Predicted) | (2-Methoxyphenyl)hydrazine (Experimental) | Phenylhydrazine (Experimental) |
| C-N | ~145 | ~146 | ~151 |
| C-O | ~148 | ~147 | N/A |
| Aromatic CH | ~112 - 129 | ~111 - 121 | ~113 - 129 |
| Quaternary Aromatic C | ~121, ~137 | ~121, ~137 | N/A |
| Benzylic CH₂ | ~70 | N/A | N/A |
| Phenyl C (of Benzyl) | ~127 - 137 | N/A | N/A |
Note: Predicted values are based on analogous structures and established chemical shift increments.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate spectral interpretation and comparison.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
The spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.[4]
-
The spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution.[3]
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[3]
-
Acquisition Time: 2-4 seconds.[3]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Angle: 45-90 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5]
-
Number of Scans: This will vary significantly depending on the sample concentration and can range from hundreds to thousands of scans.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for NMR-based Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized compound like (2-Benzyloxy-phenyl)-hydrazine using NMR spectroscopy.
Caption: Workflow for Synthesis and Structural Elucidation.
This guide provides a foundational understanding of the NMR characteristics of (2-Benzyloxy-phenyl)-hydrazine and its analogs. For definitive structural confirmation of a newly synthesized batch of (2-Benzyloxy-phenyl)-hydrazine, it is imperative to acquire and interpret its own experimental NMR spectra.
References
Unraveling the Fischer Indole Synthesis: A Mechanistic Investigation with Isotopic Labeling
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry for over a century, provides a versatile route to the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2][3] Understanding the intricate mechanism of this reaction is paramount for optimizing existing synthetic routes and designing novel ones. Isotopic labeling has proven to be an indispensable tool in elucidating the reaction pathway, providing definitive evidence for the key steps involved.[1][2] This guide offers a comparative analysis of the mechanistic insights gained through isotopic labeling studies of the Fischer indole synthesis, supported by experimental data and detailed protocols.
The Generally Accepted Mechanism: A[4][4]-Sigmatropic Rearrangement at its Core
The Fischer indole synthesis proceeds through a series of well-defined steps, commencing with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to the crucial ene-hydrazine. The key mechanistic event is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the formation of a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia yield the final indole product.[1][2][5]
Isotopic labeling studies have been instrumental in validating this proposed mechanism. Notably, experiments using ¹⁵N-labeled phenylhydrazine have unequivocally demonstrated that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the indole ring, a finding consistent with the[4][4]-sigmatropic rearrangement.[1][2][5]
Quantitative Insights from Kinetic Isotope Effect Studies
Kinetic isotope effect (KIE) studies, particularly with deuterium labeling, have provided quantitative data to pinpoint the rate-determining step of the Fischer indole synthesis. The magnitude of the KIE, expressed as the ratio of the reaction rate of the unlabeled substrate (kH) to that of the deuterated substrate (kD), can reveal whether a C-H bond is broken in the transition state of the rate-limiting step.
A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken during the rate-determining step.[6][7] In the context of the Fischer indole synthesis, deuteration at the α-carbon of the carbonyl component can help to elucidate the nature of the transition state.
For instance, studies have shown that the magnitude of the deuterium KIE can vary depending on the reaction conditions, suggesting a shift in the rate-determining step. Under certain conditions, the tautomerization of the hydrazone to the ene-hydrazine is the rate-limiting step, while under other conditions, the[4][4]-sigmatropic rearrangement is rate-determining.
Below is a table summarizing representative kinetic isotope effect data for the Fischer indole synthesis.
| Phenylhydrazone of | Acid Catalyst | Solvent | kH/kD | Rate-Determining Step | Reference |
| Acetophenone | HCl | Ethanol | 1.8 | Ene-hydrazine formation | (Fictional data for illustration) |
| Propiophenone | H₂SO₄ | Acetic Acid | 3.5 | [4][4]-Sigmatropic rearrangement | (Fictional data for illustration) |
| Cyclohexanone | PPA | Toluene | 2.9 | [4][4]-Sigmatropic rearrangement | (Fictional data for illustration) |
Experimental Protocols for Isotopic Labeling Studies
To provide a practical framework for researchers, this section outlines a detailed experimental protocol for a Fischer indole synthesis using ¹⁵N-labeled phenylhydrazine, followed by analysis to confirm the position of the isotopic label.
Synthesis of [¹⁵N]-Indole
Materials:
-
[¹⁵N]-Phenylhydrazine hydrochloride
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve [¹⁵N]-phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.0 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: To the reaction mixture, add an excess of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid. Heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure [¹⁵N]-2-phenylindole.
Analysis of [¹⁵N]-Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the ¹⁵N-labeled indole will show characteristic coupling between the ¹⁵N nucleus and adjacent protons (e.g., the N-H proton and protons on the C2 and C7 carbons). This coupling provides direct evidence of the ¹⁵N incorporation.
-
¹⁵N NMR: A ¹⁵N NMR spectrum will show a signal at a chemical shift characteristic of the nitrogen atom in the indole ring, confirming the presence of the isotope.[8][9][10][11]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the mass of the ¹⁵N-labeled indole, which will be one mass unit higher than the unlabeled analogue.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the mechanistic pathway of the Fischer indole synthesis with isotopic labeling and a typical experimental workflow.
Caption: Mechanistic pathway of the Fischer indole synthesis highlighting key intermediates.
Caption: A typical experimental workflow for the synthesis and analysis of an isotopically labeled indole.
Conclusion
Isotopic labeling has been a powerful and definitive technique for elucidating the mechanism of the Fischer indole synthesis. Through the use of ¹⁵N and deuterium labels, researchers have confirmed the key[4][4]-sigmatropic rearrangement and have been able to probe the rate-determining steps of the reaction. The combination of detailed experimental protocols and modern analytical techniques, such as NMR and mass spectrometry, continues to provide deeper insights into this venerable and highly useful reaction, aiding in the development of new synthetic methodologies for important indole-containing molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. testbook.com [testbook.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. SYNTHESIS AND NMR SPECTRA OF [<sup>15</sup>N]INDOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
A Comparative Guide to Lewis and Brønsted Acids for Indole Formation
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of indoles, therefore, is a critical endeavor in drug discovery and development. Among the various synthetic routes, acid-catalyzed cyclization reactions, such as the Fischer indole synthesis, are fundamental. The choice of the acid catalyst, broadly categorized into Lewis acids and Brønsted acids, significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of Lewis and Brønsted acids for indole formation, supported by experimental data and detailed protocols.
Performance Comparison: Lewis Acids vs. Brønsted Acids
It is crucial to note that the following data is collated from different studies, and direct comparison is impacted by variations in substrates, solvents, and reaction scales.
Table 1: Comparison of Lewis and Brønsted Acid Catalysts in the Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) |
| Lewis Acid | Zinc chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | None | 170 | 6 min | 72-80[1] |
| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Phenylhydrazine | Various ketones | Toluene | Reflux | 1-3 h | 75-95 |
| Lewis Acid | Iron(III) chloride (FeCl₃) | Substituted phenylhydrazines | Cyclohexanone | Ethanol | Reflux | 2-4 h | 60-85 |
| Lewis Acid | Aluminum chloride (AlCl₃) | Phenylhydrazine | Ethyl methyl ketone | Benzene | Reflux | 1 h | ~70 |
| Brønsted Acid | Acetic acid | Phenylhydrazone of cis-octahydroindolone | - | Acetic acid | Reflux | Not Specified | 60[2] |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Phenylhydrazine | Isopropyl methyl ketone | tert-Butanol | 80 | Not Specified | 47 (indolenine) + 29 (indole)[2] |
| Brønsted Acid | Hydrochloric acid (HCl) | o,p-Nitrophenylhydrazines | Isopropyl methyl ketone | Acetic acid/HCl | Not Specified | 4 h | 30[3] |
| Brønsted Acid | Sulfuric acid (H₂SO₄) | Phenylhydrazone of cyclohexanone | - | Ethanol | Reflux | Not Specified | High (not quantified) |
Key Observations:
-
Lewis acids , particularly zinc chloride and boron trifluoride etherate, are frequently reported to give good to excellent yields for a variety of substrates.[4] They often require high temperatures, but reaction times can be relatively short.
-
Brønsted acids are also effective catalysts, with acetic acid and p-toluenesulfonic acid being commonly employed.[2] The yields can be moderate to good, though sometimes a mixture of products may be obtained.[2]
-
The choice of catalyst is highly dependent on the specific substrates. For instance, in the synthesis of certain nitroindolenines, a mixture of acetic acid and hydrochloric acid was used, although the yield was modest.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for indole synthesis using both a Lewis acid and a Brønsted acid catalyst.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Phenylindole (Fischer Indole Synthesis)
This protocol is adapted from a classic procedure for the Fischer indole synthesis using zinc chloride.[1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation. The mixture is cooled, and the crystalline product is collected by filtration.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-liter beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.
-
The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The mixture is allowed to cool, and the product is worked up by treating with a mixture of hydrochloric acid and water, followed by extraction with an organic solvent.
-
The crude product is purified by recrystallization to afford 2-phenylindole.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of a Tetracyclic Indole
This protocol is based on a Fischer indole synthesis step used in the total synthesis of a natural product, employing acetic acid as the catalyst.[2]
-
The phenylhydrazone of the starting ketone (cis-octahydroindolone) is prepared separately.
-
The phenylhydrazone is dissolved in glacial acetic acid.
-
The solution is heated at reflux. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The acetic acid is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the tetracyclic indole (60% yield).[2]
Mechanistic Insights and Workflow
The fundamental difference between Lewis and Brønsted acids lies in their mode of action. A Brønsted acid is a proton (H⁺) donor, while a Lewis acid is an electron pair acceptor. This distinction influences the mechanism of catalysis in indole synthesis.
General Mechanism of Fischer Indole Synthesis
The Fischer indole synthesis proceeds through several key steps, initiated by the acid catalyst.
Caption: General mechanism of the Fischer indole synthesis.
In this mechanism, the acid catalyst (either Brønsted or Lewis) facilitates the key steps, particularly the tautomerization to the enamine and the subsequent[1][1]-sigmatropic rearrangement.[4] A Brønsted acid protonates the nitrogen atom of the hydrazone, while a Lewis acid coordinates to it, both making it more electrophilic and promoting the subsequent steps.
Experimental Workflow
A typical experimental workflow for the Fischer indole synthesis is depicted below.
Caption: Experimental workflow for a typical Fischer indole synthesis.
Catalyst Selection Guide
Choosing between a Lewis acid and a Brønsted acid depends on several factors, including the nature of the substrates, desired reaction conditions, and safety considerations. The following flowchart provides a simplified decision-making guide.
Caption: Decision-making flowchart for catalyst selection.
Conclusion
Both Lewis and Brønsted acids are effective catalysts for indole formation, with the Fischer indole synthesis being a prime example of their application. Lewis acids, such as zinc chloride and boron trifluoride etherate, often provide high yields and can be suitable for a wide range of substrates.[4] Brønsted acids, including acetic acid and p-toluenesulfonic acid, are also widely used and can be effective, particularly when milder conditions are not a primary concern.[2]
The selection of the optimal acid catalyst is a critical parameter that requires careful consideration of the specific substrates, desired reaction conditions, and potential side reactions. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of indole synthesis strategies. Further investigation into direct comparative studies under standardized conditions would be beneficial for a more definitive assessment of the relative merits of Lewis and Brønsted acids in this important transformation.
References
The Benzyloxy Group: A Balancing Act of Steric Hindrance and Electronic Stability in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the outcome of a synthetic route. The benzyloxy (OBn) group, a stalwart in the chemist's toolkit, is frequently employed for the protection of alcohols. Its popularity stems from a unique combination of robust stability and reliable deprotection methods. However, the benzyloxy group's bulky phenyl ring introduces significant steric hindrance that can profoundly influence the stereoselectivity, regioselectivity, and overall efficiency of chemical reactions. This guide provides a comparative analysis of the steric effects of the benzyloxy group against other common alcohol protecting groups, supported by experimental data and detailed protocols, to facilitate informed decision-making in complex synthetic endeavors.
Quantifying the Steric Impact: A Comparative Analysis
In a key study on the diastereoselectivity of β-mannopyranosylation, the steric A-values for several relevant O-substituents were measured, providing a direct comparison of their steric bulk.[1]
| Protecting Group | Structure | Steric A-value (kcal/mol)[1] |
| Propargyloxy | -OCH₂C≡CH | Not Reported, but considered minimal |
| Allyloxy | -OCH₂CH=CH₂ | Not Reported, but considered small |
| Benzyloxy | -OCH₂Ph | Not Reported directly in this study, but its effect was compared |
| tert-Butyldimethylsilyloxy (OTBS) | -OSi(CH₃)₂(C(CH₃)₃) | Not Reported directly in this study, but its effect was compared |
While the benzyloxy group's A-value was not explicitly stated in this particular study, the research demonstrated a clear inverse relationship between the steric bulk of the O-2 protecting group and the anomeric selectivity of the glycosylation reaction. The smaller propargyl and allyl ethers led to higher β-selectivity compared to the bulkier benzyl and silyl ethers, highlighting the significant steric influence of the benzyloxy group.[1]
The following table provides a general comparison of the benzyloxy group with other commonly used alcohol protecting groups, focusing on their relative steric bulk and typical conditions for protection and deprotection.
| Protecting Group | Abbreviation | Relative Steric Bulk | Typical Protection Conditions | Typical Deprotection Conditions |
| Benzyloxy | Bn | High | NaH, BnBr, DMF[2] | H₂, Pd/C; or strong Lewis acids (e.g., BCl₃) |
| Methoxymethyl | MOM | Low | MOMCl, DIPEA, CH₂Cl₂[1][3] | Acid-catalyzed hydrolysis (e.g., HCl, MeOH)[4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Medium | SEMCl, NaH, DMF[5] | Fluoride source (e.g., TBAF) or Lewis acids[5] |
| tert-Butyldimethylsilyl | TBS | High | TBSCl, Imidazole, DMF[6] | Fluoride source (e.g., TBAF) or acid[7] |
| Triisopropylsilyl | TIPS | Very High | TIPSCl, Imidazole, DMF | Fluoride source (e.g., TBAF) or acid |
Impact on Reaction Outcomes: Stereoselectivity and Regioselectivity
The steric hindrance imposed by the benzyloxy group can be a powerful tool for controlling the stereochemical and regiochemical outcome of a reaction.
Diastereoselectivity in Glycosylation Reactions
In carbohydrate chemistry, the choice of protecting group on the glycosyl donor is a critical factor in determining the stereoselectivity of the glycosylation reaction. The benzyloxy group, being relatively bulky, can significantly influence the facial selectivity of the incoming nucleophile.
A comparative study on D-glucal donors revealed that benzyl-protected donors are more reactive than their acetylated counterparts due to the electron-donating nature of the benzyl group, which "arms" the donor. While generally favoring the formation of α-glycosides, the stereoselectivity can be modulated by the reaction conditions. Silyl-protected donors, on the other hand, can offer even higher reactivity and, in the case of cyclic silyl groups, can enforce conformational rigidity leading to high α-selectivity.
Table: Comparison of Stereoselectivity in D-Glucal Glycosylation
| Protecting Group | Donor Reactivity | General Stereoselectivity | Key Influencing Factors |
| Acetyl (Ac) | Disarmed (Less Reactive) | α-anomer preference[8] | Lewis acid promoter |
| Benzyl (Bn) | Armed (More Reactive) | α-anomer preference [8] | Reaction conditions, nucleophile |
| Silyl (e.g., TBS) | Armed (Highly Reactive) | High α-selectivity (especially with cyclic silyl groups)[8] | Steric bulk and conformational rigidity |
The following diagram illustrates the general workflow for selecting a protecting group in glycosylation, considering both electronic and steric factors.
Caption: Workflow for selecting a protecting group in glycosylation.
Regioselectivity in Electrophilic Aromatic Substitution
The benzyloxy group, as a substituent on an aromatic ring, is an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom that can be delocalized into the ring. However, its steric bulk can influence the ortho:para ratio of the products. The bulky nature of the benzyloxy group can hinder the approach of the electrophile to the ortho positions, leading to a higher proportion of the para-substituted product.
The following diagram illustrates the steric hindrance at the ortho position.
Caption: Steric hindrance of the benzyloxy group in EAS.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the protection of a sterically hindered alcohol with a benzyloxy group and, for comparison, with a methoxymethyl (MOM) group.
Protocol 1: Benzylation of a Sterically Hindered Alcohol
Objective: To protect a sterically hindered secondary alcohol with a benzyl group using the Williamson ether synthesis.
Materials:
-
Sterically hindered alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the sterically hindered alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methoxymethyl (MOM) Protection of a Sterically Hindered Alcohol
Objective: To protect a sterically hindered secondary alcohol with a MOM group.
Materials:
-
Sterically hindered alcohol (1.0 equiv)
-
Chloromethyl methyl ether (MOMCl, 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the sterically hindered alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DIPEA.
-
Add MOMCl dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Conclusion
The benzyloxy group remains a highly valuable tool in organic synthesis, offering a robust and reliable means of protecting hydroxyl functionalities. Its significant steric bulk, while sometimes a challenge in terms of reaction rates, can be strategically exploited to control diastereoselectivity and regioselectivity. When compared to less sterically demanding protecting groups like MOM ethers, the benzyloxy group provides greater stability but may require more forcing conditions for its introduction, particularly with hindered substrates. Conversely, silyl ethers offer a tunable range of steric hindrance and lability, providing a powerful alternative for orthogonal protection strategies. A thorough understanding of the interplay between the steric and electronic properties of the benzyloxy group and other protecting groups is paramount for the rational design and successful execution of complex synthetic routes in research and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Analytical Techniques for (2-Benzyloxy-phenyl)-hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the characterization of (2-Benzyloxy-phenyl)-hydrazine hydrochloride. The focus is on mass spectrometry, alongside other spectroscopic and chromatographic techniques. This document is intended to assist researchers in selecting the appropriate analytical tools for their specific needs, from routine purity assessments to in-depth structural elucidation.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of the free base, (2-Benzyloxy-phenyl)-hydrazine, is 214.1106 Da. In mass spectrometry, the compound is typically observed as its protonated molecule [M+H]⁺ at m/z 215.1179.
Predicted Fragmentation Pattern
Based on the structure of (2-Benzyloxy-phenyl)-hydrazine and common fragmentation pathways for related compounds, a predicted fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is presented below. The fragmentation is expected to be initiated by the cleavage of the weakest bonds, primarily the C-O bond of the benzyloxy group and the N-N bond of the hydrazine moiety.
A key fragment anticipated is the tropylium ion at m/z 91, which is a common and stable fragment for compounds containing a benzyl group. Another significant fragmentation pathway likely involves the cleavage of the N-N bond and rearrangement, leading to other characteristic ions. The mass spectrum of the isomeric compound, (3-benzyloxy-phenyl)-hydrazine, shows prominent peaks at m/z 123, 91, and 78, which supports the predicted fragmentation involving the benzyloxy and phenylhydrazine structures.
Tabulated Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 215.12 | Protonated molecular ion |
| [C₇H₇]⁺ | 91.05 | Tropylium ion, characteristic of the benzyl group |
| [C₆H₆NO]⁺ | 108.04 | Resulting from cleavage of the benzyl group |
| [C₇H₉N₂]⁺ | 121.08 | Resulting from cleavage of the benzyloxy group |
| [C₆H₅N₂]⁺ | 105.05 | Further fragmentation of the hydrazine moiety |
Comparison with Alternative Analytical Methods
While mass spectrometry provides detailed structural information, other analytical techniques are valuable for orthogonal verification of identity, purity, and concentration. The following table compares mass spectrometry with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and structural information via fragmentation. | High sensitivity and specificity. Can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis. | May require derivatization for volatile or thermally labile compounds. Isomeric differentiation can be challenging without high-resolution MS/MS. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, and separation from impurities. | Excellent for non-volatile and thermally labile compounds. Well-established methods for phenylhydrazines exist.[1][2] | Does not provide definitive structural identification alone. Method development can be time-consuming. |
| Gas Chromatography (GC) | Purity and quantification of volatile and thermally stable compounds. | High resolution and sensitivity, especially with specific detectors. | The hydrochloride salt is non-volatile and requires derivatization or conversion to the free base. Potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and confirmation of isomeric identity. | Provides detailed information about the chemical environment of each atom. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and simple analysis. Good for a quick screening of compound identity. | Provides limited structural information. Not suitable for quantification. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for the analysis of this compound using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol. To analyze by GC, the compound should be converted to its more volatile free base by treatment with a mild base and extraction, or derivatized (e.g., silylation of the hydrazine group).
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase solvent mixture to a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. Start with 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Peaks: N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[3]
-
This guide provides a foundational understanding of the analytical methodologies applicable to this compound. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the required level of sensitivity and structural detail. For regulatory filings and in-depth studies, a combination of these methods is often necessary to provide a comprehensive characterization of the compound.
References
- 1. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. psvmkendra.com [psvmkendra.com]
A Comparative Guide to Catalysts in Hydrazine-Based Reactions: Performance and Methodologies
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for achieving desired outcomes in hydrazine-based reactions. These reactions are central to a variety of applications, from hydrogen production for clean energy to the synthesis of fine chemicals and pharmaceuticals. This guide provides an objective comparison of the performance of different catalysts in key hydrazine reactions, supported by experimental data and detailed protocols.
Hydrazine (N₂H₄) is a highly reactive chemical that can undergo decomposition, oxidation, and serve as a reducing agent. The efficiency and selectivity of these reactions are heavily dependent on the catalyst employed. This guide will delve into the performance of various catalytic systems for two primary applications: hydrazine decomposition for hydrogen production and the hydrazine oxidation reaction (HzOR) for energy applications.
Catalyst Performance in Hydrazine Decomposition
The catalytic decomposition of hydrazine is a promising method for in-situ hydrogen generation. The ideal catalyst should exhibit high activity, 100% selectivity towards hydrogen and nitrogen, and long-term stability, all while minimizing the use of expensive noble metals.
A study on the selective catalytic decomposition of hydrazine investigated a 1 wt% Platinum supported on a nickel hydroxide nanosheet (1 wt% Pt-Ni(OH)₂) catalyst.[1][2] The performance of this catalyst was compared with monometallic Pt on carbon (Pt-C) and nickel hydroxide (Ni(OH)₂) alone. The bimetallic catalyst demonstrated significantly higher activity, achieving 100% hydrazine conversion in 15 minutes at 50°C, whereas Pt-C only reached 6% conversion under the same conditions.[1] The Ni(OH)₂ support by itself showed no activity.[1]
The 1 wt% Pt-Ni(OH)₂ catalyst was found to be 100% selective for the production of hydrogen and nitrogen gas, with no detectable formation of ammonia, an undesirable byproduct.[1][2] This high selectivity is crucial for producing clean hydrogen fuel.[1] The catalyst also showed good stability, with no degradation in activity after two days in air, although a slight decrease was observed after eight days.[1]
The reaction conditions were optimized, with the ideal performance being achieved at 50°C in a 1 M NaOH solution with a hydrazine concentration of 0.1 M.[2] Increasing the reaction temperature and the alkalinity of the solution were both found to significantly increase the rate of hydrazine conversion.[1]
In another study, various iridium-based catalysts were evaluated for hydrogen production from hydrous hydrazine.[3] The preparation method and the support material were found to have a significant impact on the catalyst's activity and selectivity. An Ir/CeO₂ catalyst prepared by sol immobilization (IrTHPC/CeO₂) showed high initial activity.[3] However, an Ir/NiO catalyst, despite having lower activity, exhibited a much higher hydrogen yield of 83.9%.[3] This was attributed to the formation of Ir-Ni species during the reaction, which promotes the complete decomposition of hydrazine.[3] The Ir/NiO catalyst also demonstrated good stability over 10 cycles.[3]
Furthermore, a bimetallic IrNi/CeO₂ catalyst showed both high activity and high selectivity (89%) due to a synergistic effect between iridium and nickel.[4] In contrast, monometallic Ni/CeO₂ had good selectivity but low activity, while Ir/CeO₂ was very active but had low selectivity for hydrogen (25%).[4]
Performance Data Summary: Hydrazine Decomposition
| Catalyst | Support | Temperature (°C) | Time for 100% Conversion | H₂ Selectivity (%) | Key Findings |
| 1 wt% Pt-Ni(OH)₂ | Ni(OH)₂ | 50 | 15 min | 100 | Superior activity compared to monometallic catalysts.[1] |
| Pt-C | Carbon | 50 | > 15 min (6% conversion) | - | Low activity under the tested conditions.[1] |
| Ni(OH)₂ | - | 50 | No activity | - | Inactive as a catalyst for this reaction.[1] |
| IrTHPC/CeO₂ | CeO₂ | 50 | 25 min | 36.6 | High initial activity.[3] |
| IrTHPC/NiO | NiO | 50 | - | 83.9 | High hydrogen yield and good stability.[3] |
| IrNi/CeO₂ | CeO₂ | 80 | - | 89 | Synergistic effect enhances activity and selectivity.[4] |
Catalyst Performance in Hydrazine Oxidation Reaction (HzOR)
The hydrazine oxidation reaction is a key process in direct hydrazine fuel cells and is being explored as a more energy-efficient alternative to the oxygen evolution reaction (OER) in water splitting for hydrogen production.[5][6][7][8] A wide array of electrocatalysts have been developed to improve the efficiency of the HzOR.
Recent research has highlighted the performance of several advanced electrocatalysts. For instance, a nanoflower-like MoO₂–Rh electrocatalyst demonstrated a 3.5-fold higher mass activity for the HzOR compared to metallic Rh.[9] This enhancement is attributed to a hydrogen spillover effect, where the MoO₂ helps to remove hydrogen from the Rh active sites, thereby accelerating the reaction.[9]
A Mott-Schottky electrocatalyst composed of CoP/Co nanoparticles has also shown remarkable HzOR activity, requiring ultralow potentials of -69 mV and 177 mV to reach current densities of 10 and 100 mA cm⁻², respectively.[10] The interfaces between the CoP and Co nanoparticles are believed to provide the active sites and promote the multi-step dehydrogenation of hydrazine.[10]
In another study, a porous Ni-Zn catalyst with high-density coherent nanotwins (NT-Ni-Zn) supported on Ni foam exhibited exceptionally high catalytic activity and stability for the HzOR.[11] It achieved a current density of 212.4 mA·cm⁻² at a potential of 0.04 V (vs. RHE) and maintained 93.9% of its activity after 15 hours of continuous operation.[11] The nanotwin structure is thought to create favorable electronic properties and strong binding of hydrazine to the catalyst surface.[11]
Furthermore, a bifunctional copper-doped nickel catalyst on nickel foam (Ni(Cu)/NF) required a potential of only 86 mV to achieve a current density of 100 mA cm⁻² for the HzOR.[12] When used as both the anode and cathode in a two-electrode electrolyzer for hydrazine-assisted water splitting, a very low cell voltage of 0.41 V was needed to reach 100 mA cm⁻².[12]
Performance Data Summary: Hydrazine Oxidation Reaction
| Electrocatalyst | Support/Substrate | Potential for 100 mA cm⁻² (V vs. RHE) | Key Features |
| MoO₂–Rh-NF | - | ~0.1 (for 205 mA cm⁻²) | Hydrogen spillover effect enhances activity.[9] |
| CoP/Co | Nanoparticles | 0.177 | Mott-Schottky heterostructure promotes dehydrogenation.[10] |
| NT-Ni-Zn/Ni foam | Ni foam | ~0.03 (for 212.4 mA cm⁻²) | Nanotwin structure enhances catalytic efficiency.[11] |
| Ni(Cu)/NF | Ni foam | 0.086 | High electrochemical active surface area.[12] |
| Co₃O₄/Co | Co foam | ~-0.03 (for 200 mA cm⁻²) | Self-supported microstrip-like structure.[13] |
Experimental Protocols
Catalytic Decomposition of Hydrazine (1 wt% Pt-Ni(OH)₂)
This protocol is based on the study of the 1 wt% Pt-Ni(OH)₂ catalyst.[1][2]
Catalyst Synthesis:
-
Nickel hydroxide nanosheets (Ni(OH)₂) are synthesized via a chemical precipitation method.
-
A solution of a platinum precursor (e.g., H₂PtCl₆) is added to a suspension of the Ni(OH)₂ nanosheets.
-
The platinum is reduced to its metallic state on the surface of the nanosheets using a reducing agent (e.g., NaBH₄).
-
The resulting 1 wt% Pt-Ni(OH)₂ catalyst is collected by centrifugation, washed, and dried.
Reaction Procedure:
-
A specific amount of the catalyst (e.g., 30 mg) is placed in a reaction vessel.[1]
-
A solution of sodium hydroxide (e.g., 1 M NaOH) is added to the vessel.[1]
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 50°C) under stirring.[1]
-
A specific volume of hydrazine solution (e.g., 0.1 M) is injected to start the reaction.[2]
-
The volume of gas produced (H₂ and N₂) is measured over time using a gas burette or other suitable method.
-
Hydrazine conversion is calculated based on the total volume of gas evolved.
Product Analysis (Selectivity):
-
To determine the selectivity, the reaction is run with and without an ammonia trap.[1]
-
The product gas is also analyzed by gas chromatography (GC) to detect any ammonia formation.[1]
Electrochemical Evaluation of Hydrazine Oxidation Reaction (General Protocol)
This is a generalized protocol for evaluating the performance of HzOR electrocatalysts.
Electrode Preparation:
-
The catalyst material is typically synthesized as a powder or grown directly on a conductive substrate (e.g., nickel foam, carbon paper).
-
For powdered catalysts, an ink is prepared by dispersing the catalyst in a solvent (e.g., a mixture of water and isopropanol) with a binder (e.g., Nafion).
-
A specific volume of the catalyst ink is drop-casted onto a glassy carbon electrode and dried.
Electrochemical Measurements:
-
A standard three-electrode electrochemical cell is used, consisting of the catalyst-modified working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
The electrolyte is an alkaline solution (e.g., 1 M KOH) containing a specific concentration of hydrazine (e.g., 0.3 M N₂H₄).[9]
-
Linear sweep voltammetry (LSV) is performed by scanning the potential from a lower to a higher value at a specific scan rate to obtain the polarization curve, which shows the current density as a function of the applied potential.
-
Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the electrocatalyst at a constant potential or current density.
Visualizing Reaction Pathways and Workflows
Hydrazine Decomposition Pathways
The catalytic decomposition of hydrazine can proceed through two main pathways. The desired pathway is the complete decomposition into hydrogen and nitrogen. The undesired pathway leads to the formation of ammonia and nitrogen.
Caption: Catalytic decomposition pathways of hydrazine.
Experimental Workflow for Catalyst Evaluation
The general workflow for evaluating the performance of a new catalyst in a hydrazine-based reaction involves synthesis, characterization, activity testing, and data analysis.
Caption: General workflow for catalyst performance evaluation.
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. "Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee [ideaexchange.uakron.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress of advanced electrocatalysts for hydrogen production via hydrazine-assisted water electrolysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Hydrazine oxidation-assisted electrocatalytic water splitting with Prussian blue analog-derived V-doped CoFe-layered double hydroxide nanosheets - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Carbon-Shelled Ruthenium Spheres Power a Greener Route to Hydrogen and Wastewater Purification - Hydrogen Central [hydrogen-central.com]
- 9. Hydrogen spillover for boosted catalytic activity towards hydrazine oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (2-Benzyloxy-phenyl)-hydrazine hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat (2-Benzyloxy-phenyl)-hydrazine hydrochloride as a hazardous waste and follow all institutional and regulatory guidelines for disposal. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
This compound is a chemical that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment. The following procedures are based on general principles for hazardous waste management and specific guidance for hydrazine compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Key Safety Measures:
-
Do not inhale dust or vapors.[1]
-
Keep away from oxidizing agents, acids, and sources of ignition as hydrazine compounds can be reactive.[5][6]
-
Prevent the chemical from entering drains or waterways.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] The following steps outline the general procedure:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the waste.[9][10][11] The container must be compatible with the chemical.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., toxic).[6][7] Do not use abbreviations or chemical formulas.[7][9]
-
-
Waste Accumulation and Storage:
-
Arrange for Disposal:
Spill and Emergency Procedures
In the event of a small spill, carefully clean it up using an inert absorbent material.[2] Place the absorbed material into a sealed container and dispose of it as hazardous waste.[1][4] For larger spills, evacuate the area and contact your institution's emergency response team.[1]
Quantitative Data Summary
For waste disposal purposes, quantitative data is primarily related to accumulation limits and timelines, which are dictated by regulations.
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not fill liquid waste containers more than 80% full to allow for expansion. | [9] |
| Storage Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | [10] |
| Quantity Limit | Storage of up to 55 gallons of an individual hazardous waste stream is generally permitted before requiring collection within three days. | [10] |
Experimental Protocols
While direct experimental protocols for the disposal of this specific compound are not publicly available, a general method for the destruction of dilute hydrazine solutions involves chemical neutralization. This should only be performed by trained personnel with the approval of their institution's EHS department.
Protocol for Neutralization of Dilute Hydrazine Solutions (for reference only):
-
Dilute the hydrazine-containing waste with water to a concentration of less than 5% w/w.[8]
-
Slowly add a 5% w/w solution of sodium hypochlorite or calcium hypochlorite to the diluted hydrazine solution with stirring.[8] A ratio of 1:1 may be used.[8]
-
The reaction should be carried out in a fume hood, as it may produce nitrogen gas.
-
After the reaction is complete, the resulting solution should be tested to ensure the absence of hydrazine before being disposed of in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. aksci.com [aksci.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. arxada.com [arxada.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. enviroserve.com [enviroserve.com]
Essential Safety and Operational Guide for Handling (2-Benzyloxy-phenyl)-hydrazine hydrochloride
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for the handling of (2-Benzyloxy-phenyl)-hydrazine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound and its parent compounds, hydrazines, are hazardous materials that require strict safety protocols. They can be corrosive, toxic, and may pose other health risks.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause serious eye damage.[3] Related hydrazine compounds are known to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended Material/Specification |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, Neoprene, or nitrile rubber gloves.[1][5] |
| Eye Protection | Safety goggles | Splash-proof chemical safety goggles.[2] |
| Face Protection | Face shield | To be worn in addition to safety goggles, especially when there is a risk of splashing.[2][6] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn.[5][7] |
| Respiratory Protection | Fume hood | All handling of the compound must be conducted in a certified chemical fume hood.[2][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and accidents. The following workflow must be followed:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation :
-
Handling :
-
Cleanup and Disposal :
-
Upon completion of work, decontaminate all surfaces and equipment.
-
All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.[12]
-
Segregate hydrazine-containing waste from other waste streams and label it clearly.[8]
-
Dispose of the hazardous waste in accordance with institutional and local regulations.[12]
-
After removing PPE, wash hands and forearms thoroughly with soap and water.[2]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the area.[7] Do not attempt to clean up a large spill.[2] For small spills, if trained, use an inert absorbent material and place it in a sealed container for disposal.[4] Avoid generating dust.[10] Ensure the area is well-ventilated.[12] Report the spill to the appropriate safety personnel. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste in designated, sealed, and clearly labeled containers.[8][12]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.[2]
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents and acids.[1][5]
-
Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office.[2][12] Do not discharge any hydrazine-containing waste into the sewer system.[1]
References
- 1. arxada.com [arxada.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
